Hdac10-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H23N3O2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(E)-N-hydroxy-3-[1-[(1-methylindol-3-yl)methyl]piperidin-4-yl]prop-2-enamide |
InChI |
InChI=1S/C18H23N3O2/c1-20-12-15(16-4-2-3-5-17(16)20)13-21-10-8-14(9-11-21)6-7-18(22)19-23/h2-7,12,14,23H,8-11,13H2,1H3,(H,19,22)/b7-6+ |
InChI Key |
SPYVWCZEYVBQGX-VOTSOKGWSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)CN3CCC(CC3)/C=C/C(=O)NO |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CN3CCC(CC3)C=CC(=O)NO |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action for Hdac10-IN-1
An In-Depth Technical Guide on the Core Mechanism of Action for Selective HDAC10 Inhibitors: Piperidine-4-acrylhydroxamates
This guide provides a detailed overview of the mechanism of action for a class of potent and highly selective Histone Deacetylase 10 (HDAC10) inhibitors, the piperidine-4-acrylhydroxamates, with a focus on compounds 10c and 13b.[1][2][3] These compounds serve as valuable research tools to elucidate the biological functions of HDAC10.
Introduction to HDAC10
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins, playing a crucial role in regulating gene expression and various cellular processes.[4] HDAC10 is a class IIb HDAC with unique structural features and substrate specificity, acting as a polyamine deacetylase.[1] Dysregulation of HDAC10 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[5][6]
Mechanism of Action of Piperidine-4-acrylhydroxamates (10c and 13b)
The selective inhibition of HDAC10 by piperidine-4-acrylhydroxamates, such as compounds 10c and 13b, is achieved through a targeted interaction with the enzyme's active site.[1] The core mechanism involves two key interactions:
-
Chelation of the Catalytic Zinc Ion: The hydroxamate moiety of the inhibitor binds to the zinc ion (Zn²⁺) present in the catalytic pocket of HDAC10 in a bidentate fashion.[1] This interaction is a common feature of many HDAC inhibitors and is crucial for blocking the deacetylase activity.[1]
-
Interaction with the Gatekeeper Residue: A distinguishing feature of these inhibitors is the basic piperidine moiety.[1] This group forms a salt bridge with the acidic gatekeeper residue, Glutamate 274 (Glu274), which is unique to HDAC10.[1][7] This specific interaction mimics the binding of HDAC10's natural polyamine substrates and is a key determinant of the high selectivity of these compounds for HDAC10 over other HDAC isoforms.[1]
The inhibition of HDAC10's enzymatic activity by these compounds leads to downstream cellular effects, most notably the modulation of autophagy.[1][2][3] Treatment of cells with 10c and 13b results in an accumulation of autolysosomes, suggesting that HDAC10 plays a crucial role in the autophagic process.[1][2][3]
Quantitative Data
The inhibitory activity and selectivity of compounds 10c and 13b have been quantified through in vitro enzymatic assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) against various HDAC isoforms.
| Compound | drHDAC10 (nM) | hHDAC1 (nM) | hHDAC6 (nM) | hHDAC8 (nM) |
| 10c | 20 | >10000 | 2300 | >10000 |
| 13b | 58 | >10000 | 8100 | >10000 |
Data sourced from in vitro profiling of recombinant HDACs.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism and experimental validation of these inhibitors, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of selective HDAC10 inhibition by piperidine-4-acrylhydroxamates.
Caption: Workflow for characterizing selective HDAC10 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro HDAC Inhibition Assay
Objective: To determine the IC50 values of inhibitors against a panel of recombinant HDAC isoforms.
Protocol:
-
Recombinant human HDAC1, HDAC6, and HDAC8, and Danio rerio HDAC10 are used.
-
A fluorescent-based assay is employed to measure HDAC activity. A fluorogenic substrate, such as Fluor de Lys®, is used.
-
The inhibitors (e.g., 10c, 13b) are serially diluted to a range of concentrations.
-
The recombinant HDAC enzyme, the substrate, and the inhibitor are incubated together in an assay buffer.
-
After a set incubation period, a developer solution is added to stop the enzymatic reaction and generate a fluorescent signal.
-
The fluorescence is measured using a plate reader.[8]
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Immunoblotting for Histone and Tubulin Acetylation
Objective: To assess the selectivity of the HDAC10 inhibitors in a cellular context by measuring the acetylation status of known substrates of other HDAC classes.
Protocol:
-
Cancer cell lines (e.g., acute myeloid leukemia (AML) cells) are cultured and treated with various concentrations of the HDAC10 inhibitors (10c and 13b) for a specified time (e.g., 24 hours).[1]
-
Control treatments include a vehicle control and inhibitors of other HDAC classes (e.g., a pan-HDAC inhibitor or an HDAC6-specific inhibitor).
-
Following treatment, cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., acetyl-H3) and acetylated α-tubulin (a substrate of HDAC6). An antibody for a loading control (e.g., β-actin) is also used.
-
After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The lack of significant increase in histone and tubulin acetylation indicates high selectivity for HDAC10.[1]
Flow Cytometry for Autolysosome Formation
Objective: To quantify the effect of HDAC10 inhibition on autophagy by measuring the formation of autolysosomes.
Protocol:
-
Neuroblastoma or AML cells are treated with the HDAC10 inhibitors (10c and 13b) at various concentrations for a defined period.[1]
-
A fluorescent probe that specifically accumulates in acidic vesicular organelles, such as LysoTracker Red DND-99, is added to the cell culture medium during the final part of the incubation.
-
Cells are harvested, washed, and resuspended in a suitable buffer for flow cytometry.
-
The fluorescence intensity of the cells is analyzed using a flow cytometer.[1]
-
An increase in the mean fluorescence intensity indicates an accumulation of acidic autolysosomes, a hallmark of autophagy modulation due to HDAC10 inhibition.[1]
Conclusion
The piperidine-4-acrylhydroxamate-based compounds 10c and 13b are highly selective and potent inhibitors of HDAC10. Their mechanism of action relies on a dual interaction with the catalytic zinc ion and the unique Glu274 gatekeeper residue in the HDAC10 active site. This selective inhibition leads to the modulation of autophagy, highlighting a key cellular function of HDAC10. The experimental protocols described provide a robust framework for the characterization of these and other selective HDAC10 inhibitors, which are invaluable tools for advancing our understanding of HDAC10 biology and its role in disease.
References
- 1. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of histone deacetylase 10 (HDAC10) inhibitors that modulate autophagy in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibitors of Histone Deacetylase 10 (HDAC-10) | Bentham Science [benthamscience.com]
- 6. Selective Inhibitors of Histone Deacetylase 10 (HDAC-10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to HDAC10: Biological Functions, Cellular Targets, and Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 10 (HDAC10), a member of the class IIb family of HDACs, has emerged as a significant therapeutic target in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2][3] Unlike other HDACs, HDAC10 exhibits unique substrate specificity, primarily acting as a polyamine deacetylase.[4][5] This distinct enzymatic activity and its diverse biological roles make the development of specific HDAC10 inhibitors a compelling area of research. This guide provides a comprehensive overview of the biological functions of HDAC10, its cellular targets, and the methodologies used to investigate its inhibition, with a focus on the well-characterized inhibitor, Hdac10-IN-1, as a representative tool compound.
Biological Function of HDAC10
HDAC10 is involved in a multitude of cellular processes, underscoring its therapeutic potential. Its functions are context-dependent and can be either pro- or anti-tumorigenic in different cancers.[1][2]
Key Biological Roles:
-
Gene Expression Regulation: As a histone deacetylase, HDAC10 can remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[4][6]
-
Cell Cycle Progression and Proliferation: HDAC10 has been shown to influence cell cycle and proliferation. For instance, it can promote lung cancer cell growth.[7]
-
Apoptosis: HDAC10 can modulate apoptosis. In lung carcinoma, it affects the expression of B-cell lymphoma-2 (BCL2) and BCL2 antagonist/killer (BAK).[1]
-
Autophagy: A crucial role of HDAC10 is in the regulation of autophagy, the cellular process of degrading and recycling cellular components. Inhibition of HDAC10 leads to the accumulation of autolysosomes.[5][8] This function is linked to its polyamine deacetylase activity.[5]
-
Genomic Stability and DNA Repair: HDAC10 is implicated in processes that maintain genomic integrity, including homologous recombination.[4]
-
Inflammation: HDAC10 plays a role in inflammatory responses. It can regulate macrophage polarization and is implicated in inflammatory conditions like asthma.[9] It also attenuates NLRP3 inflammasome activation by deacetylating NLRP3.[10]
-
HIV-1 Replication: HDAC10 has been identified as a host factor that can inhibit HIV-1 replication by interacting with the HIV-1 integrase.[11][12]
Cellular Targets of HDAC10
The enzymatic activity of HDAC10 is not limited to histones. Its primary endogenous substrates are polyamines, such as N8-acetylspermidine.[4] However, it also interacts with and deacetylates several non-histone proteins, thereby modulating their function.
Known Cellular Targets and Interacting Proteins:
-
Polyamines (e.g., N8-acetylspermidine): Deacetylation of polyamines is a key function of HDAC10 and is linked to its role in autophagy.[4][5]
-
Histones (e.g., H3): Like other HDACs, it can deacetylate histones to regulate gene expression.[4]
-
AKT: In lung cancer cells, HDAC10 interacts with and promotes the phosphorylation of AKT at Ser473, a key signaling node for cell survival and proliferation.[7]
-
STAT3: HDAC10 directly binds to and deacetylates STAT3 in macrophages, promoting M2 macrophage polarization and airway inflammation in asthma.[9]
-
NLRP3: HDAC10 can deacetylate the K496 residue of NLRP3, leading to its ubiquitination and subsequent proteasomal degradation, thus attenuating inflammasome activation.[10]
-
HIV-1 Integrase (IN): HDAC10 interacts with the catalytic domain of HIV-1 IN, which inhibits the interaction between IN and the cellular protein LEDGF/p75, thereby suppressing viral integration.[12]
-
Histone Deacetylase 2 (HDAC2) and Nuclear Receptor Co-repressor 2 (N-CoR2): HDAC10 has been shown to interact with these proteins, suggesting its involvement in larger transcriptional repressive complexes.[4]
Quantitative Data for HDAC10 Inhibitors
While specific data for a compound named "this compound" is not publicly available, research has identified several potent and selective HDAC10 inhibitors. The following table summarizes the in vitro activity of two such inhibitors, 10c and 13b , which are piperidine-4-acrylhydroxamates.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| 10c | hHDAC10 | 1.3 ± 0.2 | in vitro enzymatic assay | [5] |
| hHDAC6 | 130 ± 10 | in vitro enzymatic assay | [5] | |
| hHDAC1 | >10000 | in vitro enzymatic assay | [5] | |
| 13b | hHDAC10 | 1.8 ± 0.3 | in vitro enzymatic assay | [5] |
| hHDAC6 | 210 ± 20 | in vitro enzymatic assay | [5] | |
| hHDAC1 | >10000 | in vitro enzymatic assay | [5] |
Signaling Pathways and Experimental Workflows
HDAC10-Mediated AKT Activation in Lung Cancer
This pathway illustrates how cytoplasmic HDAC10 can promote cell proliferation and inhibit apoptosis in non-small-cell lung cancer (NSCLC) by activating the PI3K-AKT signaling pathway.[1][7]
References
- 1. portlandpress.com [portlandpress.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Histone deacetylase 10, a potential epigenetic target for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC10 - Wikipedia [en.wikipedia.org]
- 5. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is HDAC10 Protein? - Creative BioMart [creativebiomart.net]
- 7. HDAC10 promotes lung cancer proliferation via AKT phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of histone deacetylase 10 (HDAC10) inhibitors that modulate autophagy in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The HDAC10 instructs macrophage M2 program via deacetylation of STAT3 and promotes allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC10 switches NLRP3 modification from acetylation to ubiquitination and attenuates acute inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of the Role of Host Cellular Factor Histone Deacetylase 10 during HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
Hdac10-IN-1: A Technical Guide to a Selective Polyamine Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 10 (HDAC10) is a class IIb HDAC that has emerged as a compelling therapeutic target, particularly in oncology. Unlike other HDACs that primarily deacetylate lysine residues on histones and other proteins, HDAC10 possesses a unique substrate specificity, functioning as a robust polyamine deacetylase (PDAC).[1][2] It preferentially removes the acetyl group from N8-acetylspermidine.[2] This function links HDAC10 to the regulation of polyamine homeostasis, a critical pathway for cell growth and proliferation that is often dysregulated in cancer.[3][4]
Furthermore, HDAC10 plays a crucial role in promoting autophagy-mediated cell survival, a mechanism that cancer cells exploit to withstand the stress induced by chemotherapy.[5][6][7] Elevated HDAC10 expression has been correlated with poor clinical outcomes in high-risk neuroblastoma patients, making its inhibition a promising strategy to overcome drug resistance.[5][8][9]
This technical guide focuses on Hdac10-IN-1 (also known as compound 13b), a potent and highly selective inhibitor of HDAC10.[10][11] This document will provide an in-depth overview of its biochemical activity, cellular effects, and the experimental protocols used for its characterization.
Core Compound: this compound (Compound 13b)
This compound is a piperidine-4-acrylhydroxamate derivative designed to selectively target the active site of HDAC10.[10] Its design leverages the unique structural features of HDAC10, particularly the acidic gatekeeper residue Glu274, to achieve high potency and selectivity.[2][10]
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency and selectivity of this compound and related compounds have been characterized through in vitro enzymatic assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound (13b) and Analogue (10c) against drHDAC10
| Compound | drHDAC10 IC50 (nM) |
| This compound (13b) | 58 |
| Compound 10c | 31 |
Data sourced from in vitro enzymatic assays using recombinant Danio rerio (zebrafish) HDAC10 (drHDAC10).[10]
Table 2: Selectivity Profile of this compound (13b) and Analogue (10c) against Human HDAC Isoforms
| Compound | hHDAC1 IC50 (nM) | hHDAC6 IC50 (nM) | hHDAC8 IC50 (nM) |
| This compound (13b) | > 30,000 | 2,754 | > 30,000 |
| Compound 10c | 19,498 | 1,486 | > 30,000 |
Data sourced from in vitro enzymatic assays using recombinant human HDAC (hHDAC) isoforms.[10]
Table 3: Comparative IC50 Values of Other HDAC Inhibitors Against HDAC10
| Compound | hHDAC10 IC50 (nM) |
| Quisinostat | 3.62 |
| Trichostatin A | 59.5 |
| Vorinostat | 198 |
| TMP269 | 50,400 |
Data sourced from Reaction Biology's HDAC10 assay services.[12]
Mechanism of Action and Signaling Pathways
HDAC10's primary role is the deacetylation of N8-acetylspermidine, converting it back to spermidine. This process is crucial for maintaining polyamine pools necessary for cell proliferation.[4][13] In cancer, particularly neuroblastoma, HDAC10 promotes an autophagic survival response to chemotherapy.[5][6] Inhibition of HDAC10 disrupts this protective autophagy, leading to an accumulation of autolysosomes and sensitizing cancer cells to cytotoxic agents like doxorubicin.[2][5][10]
Signaling Pathway: HDAC10 in Polyamine Metabolism and Autophagy
The diagram below illustrates the central role of HDAC10 in recycling acetylated polyamines and its influence on the autophagy pathway, which is a key survival mechanism for cancer cells under therapeutic stress.
References
- 1. histone-deacetylase-10-structure-and-molecular-function-as-a-polyamine-deacetylase - Ask this paper | Bohrium [bohrium.com]
- 2. Structural Basis for the Selective Inhibition of HDAC10, the Cytosolic Polyamine Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Histone deacetylase-10 liberates spermidine to support polyamine homeostasis and tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 10 promotes autophagy-mediated cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase 10-promoted autophagy as a druggable point of interference to improve the treatment response of advanced neuroblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone deacetylase 10 promotes autophagy-mediated cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Polyamine Deacetylase Structure and Catalysis: Prokaryotic Acetylpolyamine Amidohydrolase and Eukaryotic HDAC10 - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Synthesis of Hdac10-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 10 (HDAC10) has emerged as a compelling therapeutic target in oncology and other diseases. Its unique substrate specificity and role in cellular processes such as autophagy have spurred the development of selective inhibitors. This technical guide provides an in-depth overview of the discovery and chemical synthesis of Hdac10-IN-1, a potent and highly selective inhibitor of HDAC10. Also known as compound 13b, this compound serves as a valuable chemical probe for elucidating the biological functions of HDAC10 and as a lead compound for the development of novel therapeutics.[1][2][3][4] This document details the quantitative inhibitory activity of this compound, comprehensive experimental protocols for its synthesis and biological characterization, and visual representations of the associated signaling pathways and experimental workflows.
Data Presentation
The inhibitory activity of this compound against various histone deacetylase isoforms is summarized in the table below. The data highlights the compound's high potency and selectivity for HDAC10.
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC10 |
| HDAC10 | 58 | - |
| HDAC1 | >10,000 | >172-fold |
| HDAC2 | >10,000 | >172-fold |
| HDAC3 | >10,000 | >172-fold |
| HDAC6 | >10,000 | >172-fold |
| HDAC8 | >10,000 | >172-fold |
Table 1: Inhibitory Activity and Selectivity of this compound. The IC50 values were determined using in vitro enzymatic assays. The high selectivity of this compound for HDAC10 over other HDAC isoforms, particularly the structurally related HDAC6, is a key attribute of this inhibitor.[1][2]
Experimental Protocols
Chemical Synthesis of this compound (Compound 13b)
The synthesis of this compound, chemically named (E)-N-hydroxy-3-(1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)acrylamide, follows a multi-step synthetic route. The general strategy involves the preparation of a piperidine-4-yl-acrylamide core followed by acylation and subsequent hydroxamate formation.
Step 1: Synthesis of tert-butyl 4-((E)-2-(hydroxycarbamoyl)vinyl)piperidine-1-carboxylate
-
To a solution of tert-butyl 4-formylpiperidine-1-carboxylate in a suitable solvent such as methanol, is added hydroxylamine hydrochloride and a base like sodium acetate.
-
The reaction mixture is stirred at room temperature until the formation of the oxime is complete, as monitored by thin-layer chromatography (TLC).
-
The resulting intermediate is then subjected to a Wittig or Horner-Wadsworth-Emmons reaction with a phosphonate ylide bearing the acrylamide moiety to introduce the double bond.
-
The product is purified by column chromatography on silica gel.
Step 2: Deprotection of the Piperidine Nitrogen
-
The Boc-protecting group of the piperidine nitrogen is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), or with hydrochloric acid in an appropriate solvent.
-
The reaction is monitored by TLC until complete deprotection is observed.
-
The solvent is removed under reduced pressure to yield the deprotected piperidine intermediate as a salt.
Step 3: Acylation of the Piperidine Nitrogen
-
The deprotected piperidine intermediate is dissolved in a suitable solvent like DCM, and a base such as triethylamine or diisopropylethylamine is added.
-
4-(Trifluoromethyl)benzoyl chloride is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until the acylation is complete.
-
The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the acylated product.
Step 4: Formation of the Hydroxamic Acid (this compound)
-
The final step involves the conversion of the ester or carboxylic acid of the acrylamide moiety to the corresponding hydroxamic acid.
-
This is typically achieved by treating the intermediate with hydroxylamine hydrochloride in the presence of a base like potassium hydroxide or sodium methoxide in a solvent such as methanol.
-
The reaction is stirred at room temperature until completion.
-
The final product, this compound, is purified by recrystallization or column chromatography to afford the desired compound as a solid.
Note: The above protocol is a generalized procedure based on the synthesis of similar piperidine-4-acrylhydroxamates. Specific details regarding reagent quantities, reaction times, and temperatures should be optimized based on laboratory conditions and the specific literature procedures for this compound (compound 13b).
Autophagy Assessment by Flow Cytometry
The cellular activity of this compound is often assessed by its ability to modulate autophagy. A common method to quantify autophagy is through flow cytometry using specific fluorescent probes that accumulate in autophagic vesicles.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 acute myeloid leukemia cells)[1]
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Autophagy detection dye (e.g., Cyto-ID® Green)[1]
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a 6-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24 hours). A positive control for autophagy induction (e.g., rapamycin) and a late-stage autophagy inhibitor (e.g., chloroquine) can be included.
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA and neutralize with complete medium.
-
Cell Staining: Centrifuge the cell suspension and resuspend the cell pellet in a buffer containing the autophagy detection dye (e.g., Cyto-ID® Green) at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells with the dye for 30 minutes at 37 °C in the dark.
-
Washing: After incubation, wash the cells with PBS to remove excess dye.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them on a flow cytometer. The green fluorescence intensity, which is proportional to the amount of autophagic vesicles, is measured.
-
Data Analysis: The mean fluorescence intensity (MFI) of the treated samples is compared to the vehicle control to determine the effect of this compound on autophagy. An increase in MFI indicates an accumulation of autophagosomes.
Mandatory Visualizations
Signaling Pathways Involving HDAC10
HDAC10 has been implicated in several signaling pathways that are critical in cancer progression. The following diagrams illustrate some of these key pathways.
Caption: Key signaling pathways modulated by HDAC10 in cancer cells.
Experimental Workflow for this compound Characterization
The discovery and characterization of this compound involves a logical progression of experiments, from initial screening to cellular activity assessment.
References
- 1. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Identification of histone deacetylase 10 (HDAC10) inhibitors that modulate autophagy in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Hdac10-IN-1: A Technical Guide for Drug Development Professionals
An in-depth analysis of the potent and selective Histone Deacetylase 10 (HDAC10) inhibitor, Hdac10-IN-1, reveals key structural determinants for its activity and selectivity. This guide provides a comprehensive overview of its structure-activity relationship (SAR), detailed experimental protocols, and relevant biological pathways to inform future drug discovery and development efforts.
This compound, also identified as compound 13b in the primary literature, has emerged as a significant chemical probe for studying the biological functions of HDAC10, a class IIb histone deacetylase implicated in cancer and neurodegenerative diseases.[1] Its potent inhibitory activity and high selectivity over other HDAC isoforms make it a valuable tool for elucidating the therapeutic potential of targeting HDAC10.
Quantitative Structure-Activity Relationship (SAR) Analysis
The core of this compound's SAR lies in the strategic combination of a piperidine-4-acrylhydroxamate scaffold, which serves as the zinc-binding group (ZBG) and linker, with a variety of capping groups that dictate potency and selectivity. The seminal work by Zeyen et al. provides a systematic exploration of these modifications, leading to the identification of this compound as a lead compound.[1]
The following tables summarize the quantitative data for this compound and its key analogs, highlighting the impact of structural modifications on inhibitory activity against HDAC10 and other HDAC isoforms.
Table 1: Structure and Inhibitory Activity of this compound and Key Analogs [1]
| Compound ID | Capping Group | Linker Modification | drHDAC10 IC50 (nM) | hHDAC6 IC50 (nM) | hHDAC1 IC50 (nM) | hHDAC8 IC50 (nM) |
| This compound (13b) | 1-Methylindol-3-yl | Ethylene | 58 ± 6 | >10000 | >10000 | 2300 ± 200 |
| 10a | Phenethyl | Ethylene | 11 ± 1 | 4350 ± 350 | >20000 | 250 ± 20 |
| 10c | N-Methylindol-2-yl | Ethylene | 20 ± 2 | >10000 | >10000 | 330 ± 30 |
| 13a | Indol-3-yl | Ethylene | 40 ± 3 | >10000 | >10000 | 1600 ± 100 |
| 13c | p-Chlorobenzyl | Methylene | 33 ± 3 | 430 ± 50 | >10000 | 1200 ± 100 |
| 10d | m-Chlorobenzyl | Methylene | 60 ± 5 | >10000 | >10000 | 2100 ± 200 |
| 6a | N-Piperidinomethylene | Methylene | >10000 | >10000 | >10000 | >10000 |
drHDAC10 refers to Danio rerio (zebrafish) HDAC10, which shares high sequence homology with the human enzyme and is used for structural and initial screening studies. hHDAC refers to human HDAC isoforms.
Key SAR Insights:
-
Capping Group: The nature of the capping group is a critical determinant of HDAC10 potency and selectivity. Aromatic and heteroaromatic moieties, particularly indole-based structures like that in this compound, are well-tolerated and contribute to high affinity.
-
Linker: The length and rigidity of the linker connecting the piperidine core to the capping group influence inhibitory activity. Both methylene and ethylene linkers have been shown to be effective.
-
Piperidine Moiety: The basic piperidine nitrogen is crucial for interacting with the acidic gatekeeper residue, Glu274, in the HDAC10 active site. This interaction is a key driver of selectivity for HDAC10 over other isoforms, particularly HDAC6.[1]
-
Hydroxamate Group: The hydroxamic acid moiety serves as the essential zinc-binding group, chelating the catalytic zinc ion in the active site of the enzyme.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the key experiments cited in the development of this compound.
In Vitro HDAC Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant HDAC enzymes.
Materials:
-
Recombinant human HDAC1, HDAC6, HDAC8, and Danio rerio HDAC10.
-
Fluorogenic substrate: For HDAC1, 6, and 8, Boc-Lys(ac)-AMC is used. For HDAC10, a specific acetylspermidine-based fluorogenic substrate is utilized.
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Developer Solution: Trypsin in a suitable buffer.
-
Test compounds dissolved in DMSO.
-
96-well black microplates.
-
Fluorometric plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the respective HDAC enzyme, and the test compound solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for a further 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular Autophagy Assay (Flow Cytometry)
This method assesses the effect of HDAC10 inhibitors on autophagy by measuring the accumulation of autophagic vesicles in cells.
Materials:
-
Cancer cell lines (e.g., neuroblastoma or acute myeloid leukemia cells).
-
Cell culture medium and supplements.
-
Test compounds (this compound).
-
Autophagy detection dye (e.g., CYTO-ID® Autophagy Detection Kit).
-
Flow cytometer.
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control (DMSO) for a specified duration (e.g., 24-48 hours).
-
Harvest the cells and wash them with a suitable buffer (e.g., PBS).
-
Stain the cells with the autophagy detection dye according to the manufacturer's instructions. This dye specifically labels autophagic vesicles.
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Quantify the mean fluorescence intensity to determine the level of autophagy induction or blockade. An increase in fluorescence indicates an accumulation of autophagic vesicles, which can be a result of either autophagy induction or a blockage in the autophagic flux. Further assays, such as measuring p62/SQSTM1 levels, can distinguish between these two possibilities.[2]
Visualizing Key Pathways and Processes
Diagrams illustrating the underlying molecular interactions and experimental workflows are essential for a comprehensive understanding of this compound's SAR.
References
Hdac10-IN-1 selectivity profile against other HDAC isozymes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of representative Histone Deacetylase 10 (HDAC10) inhibitors, using Hdac10-IN-1 as a model. The document details its inhibitory activity against other HDAC isozymes, the experimental protocols for determining selectivity, and the signaling pathways influenced by HDAC10.
Quantitative Selectivity Profile
The inhibitory potency of selective HDAC10 inhibitors is most effectively represented by their half-maximal inhibitory concentration (IC50) values against a panel of HDAC isozymes. The following table summarizes the IC50 values for representative potent and selective HDAC10 inhibitors, demonstrating a significant preference for HDAC10 over other isozymes, particularly those within Class I and the closely related Class IIb member, HDAC6.[1][2]
| Compound | HDAC10 (nM) | HDAC1 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| 10c | 20 | >10,000 | >10,000 | >10,000 |
| 13b | 58 | >10,000 | >10,000 | >10,000 |
| TH34 * | 7700 | - | - | 1900 |
Note: TH34 is characterized as a dual HDAC8/10 inhibitor.[3][4] Data for other isozymes was not specified in the provided context.
Experimental Protocols
The determination of HDAC inhibitor selectivity is a critical step in drug development. The following outlines a standard methodology for assessing the selectivity profile of compounds like this compound.
In Vitro Biochemical Isozyme Selectivity Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant HDAC isozymes.
Objective: To determine the IC50 value of an inhibitor against a panel of HDAC isozymes.
Materials:
-
Recombinant human HDAC isozymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin with Trichostatin A to stop the HDAC reaction)
-
Test inhibitor (this compound) and control inhibitors (e.g., Trichostatin A for pan-HDAC inhibition, Tubastatin A for HDAC6)
-
384-well black microplates
-
Plate reader capable of fluorescence measurement (Excitation: 390 nm, Emission: 460 nm)
Procedure:
-
A serial dilution of the test inhibitor is prepared in assay buffer.
-
Recombinant HDAC enzyme is added to the wells of the microplate containing the diluted inhibitor.
-
The enzyme and inhibitor are pre-incubated for a specified time (e.g., 15 minutes) at room temperature.
-
The fluorogenic substrate is added to each well to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C.
-
The developer solution is added to stop the reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
The fluorescence intensity is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Target Engagement Assay
To confirm that the inhibitor maintains its selectivity within a cellular context, western blot analysis can be performed to assess the acetylation status of known HDAC substrates.
Objective: To evaluate the selective inhibition of HDAC10 in cells by measuring the acetylation of its downstream targets.
Procedure:
-
Culture relevant cells (e.g., neuroblastoma cell lines) to 70-80% confluency.
-
Treat cells with varying concentrations of the test inhibitor for a specified duration (e.g., 24 hours).
-
Harvest cells and prepare whole-cell lysates.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated forms of HDAC substrates (e.g., acetylated tubulin for HDAC6, acetylated histones for Class I HDACs).
-
Use an appropriate secondary antibody and detect the signal using chemiluminescence.
-
Analyze the resulting bands to determine the effect of the inhibitor on substrate acetylation. A selective HDAC10 inhibitor would not be expected to significantly alter the acetylation of HDAC1 and HDAC6 substrates.[2]
Signaling Pathways and Visualizations
HDAC10 has been identified as a key regulator of autophagy, a cellular process for degrading and recycling cellular components.[2][5][6][7] Selective inhibition of HDAC10 can disrupt this process, which has therapeutic implications, particularly in oncology.
HDAC10's Role in Autophagy
HDAC10 is understood to deacetylate polyamines, which are crucial for the regulation of autophagy.[2] By inhibiting HDAC10, the acetylation state of its substrates is altered, leading to a disruption in the autophagic flux. This can sensitize cancer cells to chemotherapy.[5][6]
Caption: Role of HDAC10 in promoting autophagy-mediated cell survival and its inhibition.
Experimental Workflow for Selectivity Profiling
The process of determining the selectivity of an HDAC inhibitor follows a logical progression from broad screening to specific isozyme and cellular analysis.
Caption: Workflow for determining the selectivity profile of an HDAC inhibitor.
References
- 1. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 2. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Histone deacetylase 10 promotes autophagy-mediated cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. scite.ai [scite.ai]
The Role and Therapeutic Targeting of HDAC10 in Neuroblastoma: A Technical Overview of Selective Inhibition
For Immediate Release
This technical guide provides an in-depth analysis of the effects of selective Histone Deacetylase 10 (HDAC10) inhibition in neuroblastoma models. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, neurobiology, and pharmacology. Herein, we detail the mechanism of action of HDAC10 in neuroblastoma, summarize key quantitative data from preclinical studies, provide comprehensive experimental protocols, and present visual diagrams of relevant signaling pathways and workflows. While a specific compound designated "Hdac10-IN-1" is not extensively documented in publicly available research, this guide focuses on the effects of other potent and selective HDAC10 inhibitors that have been investigated in neuroblastoma, offering valuable insights into the therapeutic potential of targeting this enzyme.
Introduction to HDAC10 in Neuroblastoma
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins.[1][2] Dysregulation of HDAC activity is a common feature in many cancers, including neuroblastoma, the most prevalent extracranial solid tumor in children.[1][2] Among the various HDAC isoforms, HDAC10, a class IIb HDAC, has emerged as a significant contributor to neuroblastoma pathogenesis and chemoresistance.[1][3] Elevated expression of HDAC10 has been correlated with poor clinical outcomes in high-risk neuroblastoma patients, suggesting its potential as both a prognostic biomarker and a therapeutic target.[1]
Functionally, HDAC10 has been shown to promote autophagy-mediated cell survival in neuroblastoma cells.[3][4] Autophagy is a cellular process that allows cells to degrade and recycle cellular components, which can be hijacked by cancer cells to survive under stressful conditions, such as chemotherapy. HDAC10's role in this process makes its inhibition a promising strategy to sensitize neuroblastoma cells to existing cancer therapies.[4]
Mechanism of Action: HDAC10 Inhibition and Autophagy
The primary mechanism by which HDAC10 inhibition exerts its anti-tumor effects in neuroblastoma is through the disruption of the autophagy process.[4][5] HDAC10 is involved in the deacetylation of proteins that are critical for the autophagic flux. Inhibition of HDAC10 leads to an accumulation of autolysosomes, indicating a blockage in the final stages of the autophagy pathway.[5] This disruption of the pro-survival autophagy mechanism ultimately leads to increased cellular stress and can trigger apoptosis, particularly in the presence of chemotherapeutic agents.
Quantitative Data on Selective HDAC10 Inhibitors
While data on a specific "this compound" is unavailable, research on other selective HDAC10 inhibitors, such as piperidine-4-acrylhydroxamates, provides valuable quantitative insights.
| Inhibitor | Target | Cell Line | IC50 | Effect | Reference |
| Compound 10c | HDAC10 | SK-N-BE(2)-C | Not Specified | Induces expansion and acidification of the lysosomal compartment | (Häbe et al., 2020) |
| Compound 13b | HDAC10 | SK-N-BE(2)-C | Not Specified | Induces expansion and acidification of the lysosomal compartment | (Häbe et al., 2020) |
Note: Specific IC50 values for cell viability in neuroblastoma lines for these selective HDAC10 inhibitors were not provided in the primary abstract. The primary effect reported was the modulation of autophagy.
For context, various other HDAC inhibitors have been studied in neuroblastoma with reported IC50 values for cell proliferation:
| Inhibitor | Class | Cell Line | IC50 | Reference |
| Belinostat | Pan-HDAC | Kelly | 5.1 µM | (Barylyuk et al., 2021)[6] |
| Hydrazostat | Class I HDAC | SK-N-SH | 3.7 µM | (Barylyuk et al., 2021)[6] |
| Vorinostat | Pan-HDAC | Neuroblastoma cell lines | Additive effect with radiation at 0.5 µM | (Mueller et al., 2011)[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to investigate the effects of HDAC10 inhibitors in neuroblastoma models.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate neuroblastoma cells (e.g., SK-N-BE, SH-SY5Y) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the HDAC10 inhibitor for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Autophagy Markers
-
Cell Lysis: Treat cells with the HDAC10 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against autophagy markers (e.g., LC3B, p62/SQSTM1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Lysosomal Staining (LysoTracker Assay)
-
Cell Culture: Grow neuroblastoma cells on glass coverslips or in imaging-compatible plates.
-
Treatment: Treat the cells with the HDAC10 inhibitor for the desired duration.
-
LysoTracker Staining: Add a fluorescent lysosomal probe (e.g., LysoTracker Red DND-99) to the cell culture medium at a final concentration of 50-100 nM and incubate for 30-60 minutes at 37°C.
-
Imaging: Wash the cells with fresh medium and immediately visualize the stained lysosomes using a fluorescence microscope.
-
Image Analysis: Quantify the fluorescence intensity or the number and size of lysosomes per cell using image analysis software.
Visualizing Signaling Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of HDAC10-mediated autophagy and its inhibition.
Caption: Experimental workflow for evaluating HDAC10 inhibitors.
Conclusion
The inhibition of HDAC10 presents a compelling therapeutic strategy for neuroblastoma, primarily by disrupting the pro-survival autophagy pathway. While the specific compound "this compound" remains to be fully characterized in public literature, the study of other selective HDAC10 inhibitors provides a strong rationale for the continued investigation of this target. The data and protocols outlined in this guide offer a foundational resource for researchers dedicated to advancing novel treatments for this challenging pediatric cancer. Further research into isoform-selective HDAC10 inhibitors is warranted to fully elucidate their therapeutic potential and clinical applicability.
References
- 1. Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma [frontiersin.org]
- 4. Histone deacetylase 10-promoted autophagy as a druggable point of interference to improve the treatment response of advanced neuroblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cooperation of the HDAC inhibitor vorinostat and radiation in metastatic neuroblastoma: Efficacy and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Hdac10-IN-1 In Vitro Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro enzymatic assay of Hdac10-IN-1, a potential inhibitor of Histone Deacetylase 10 (HDAC10). This document outlines the scientific background, assay principle, a step-by-step protocol, and data presentation guidelines to facilitate the evaluation of this compound and other potential HDAC10 inhibitors.
Introduction to HDAC10
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins.[1][2][3] This deacetylation process leads to chromatin condensation and transcriptional repression.[4] HDACs are implicated in various diseases, including cancer and neurological disorders, making them attractive therapeutic targets.[5][6]
HDAC10, a member of the class IIb family of HDACs, is unique in its function as a polyamine deacetylase.[2][7] It is involved in cellular processes such as autophagy.[2] The development of specific HDAC10 inhibitors is crucial for elucidating its biological functions and for potential therapeutic applications.
Assay Principle
The in vitro enzymatic assay for HDAC10 is a fluorometric assay that measures the deacetylase activity of the enzyme. The assay is based on a two-step reaction:
-
Deacetylation: Recombinant human HDAC10 enzyme is incubated with a specific fluorogenic substrate, Ac-Spermidine-AMC.[7][8] In the presence of active HDAC10, the acetyl group is removed from the substrate.
-
Fluorophore Release: A developer solution, typically containing trypsin, is added to the reaction.[3][9] Trypsin cleaves the deacetylated substrate, releasing the fluorescent molecule 7-Amino-4-methylcoumarin (AMC).
The resulting fluorescence is directly proportional to the HDAC10 enzymatic activity. The potency of an inhibitor, such as this compound, is determined by measuring the reduction in fluorescence in its presence. The half-maximal inhibitory concentration (IC50) value can then be calculated.
Quantitative Data: IC50 Values of Known HDAC10 Inhibitors
The following table summarizes the IC50 values of several known HDAC inhibitors against HDAC10, providing a reference for comparison with this compound.
| Compound | IC50 (nM) against HDAC10 |
| Quisinostat | 3.62[8] |
| Trichostatin A | 59.5[8] |
| Vorinostat | 198[8] |
| Tinostamustine (EDO-S101) | 72[10] |
| TH34 | 7,700[10] |
| Mocetinostat | No activity reported[10] |
Experimental Protocol
This protocol is designed for a 96-well plate format, suitable for manual or high-throughput screening.
Materials and Reagents
-
Recombinant Human HDAC10 Enzyme
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[9]
-
Bovine Serum Albumin (BSA)
-
HDAC10 Substrate: Ac-Spermidine-AMC[7][8] (stock solution in DMSO)
-
This compound (or test inhibitor, stock solution in DMSO)
-
Positive Control Inhibitor: Quisinostat or Trichostatin A (stock solution in DMSO)
-
Developer Solution (e.g., Trypsin in assay buffer)[11]
-
Stop Solution (optional, can be included in the developer solution, e.g., a potent HDAC inhibitor like Trichostatin A to stop the initial reaction)[9]
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader (Excitation: 355-380 nm, Emission: 460 nm)[5][12]
Assay Workflow Diagram
Caption: Workflow for the this compound in vitro enzymatic assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Assay Buffer with BSA: Prepare the HDAC assay buffer and supplement with 0.1 mg/mL BSA. Keep on ice.
-
Enzyme Solution: Dilute the recombinant HDAC10 enzyme to the desired working concentration in cold assay buffer with BSA. The final concentration should be determined empirically by titration to ensure the reaction is within the linear range.
-
Substrate Solution: Dilute the Ac-Spermidine-AMC stock solution in assay buffer to the final desired concentration (e.g., 12.5 µM).[8]
-
Inhibitor Dilutions: Prepare serial dilutions of this compound and the positive control inhibitor (e.g., Quisinostat) in DMSO. Then, dilute these further into the assay buffer to achieve the desired final concentrations in the assay wells. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
-
Assay Plate Setup (in a 96-well plate):
-
Blank (No Enzyme): Add assay buffer and substrate solution.
-
Negative Control (100% Activity): Add assay buffer, enzyme solution, substrate solution, and DMSO vehicle.
-
Positive Control (Inhibitor): Add assay buffer, enzyme solution, substrate solution, and the positive control inhibitor at a concentration known to cause maximal inhibition.
-
Test Compound (this compound): Add assay buffer, enzyme solution, substrate solution, and the serial dilutions of this compound.
-
-
Reaction Incubation:
-
To the appropriate wells, add 50 µL of the diluted inhibitor solutions (or vehicle).
-
Initiate the enzymatic reaction by adding 25 µL of the diluted HDAC10 enzyme solution to all wells except the "Blank".
-
Mix gently and incubate the plate at 37°C for 60-90 minutes.
-
-
Development Step:
-
Following the first incubation, add 25 µL of the developer solution (containing trypsin) to all wells.
-
Incubate the plate at 37°C for an additional 20-30 minutes to allow for the cleavage of the deacetylated substrate and release of AMC.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at 355-380 nm and emission at 460 nm.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence signal of the "Blank" wells from all other wells.
-
Percentage of Inhibition Calculation: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_NegativeControl - Signal_Blank))
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value of this compound.
HDAC10 Signaling Pathway in Autophagy
HDAC10 has been identified as a regulator of autophagy, a cellular process for the degradation and recycling of cellular components.[2] Inhibition of HDAC10 can lead to an accumulation of autolysosomes. The precise mechanism is still under investigation, but it is known that HDAC10's function as a polyamine deacetylase is critical for this process.
Caption: HDAC10's role in regulating autophagy through polyamine deacetylation.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
Hdac10-IN-1 solubility, storage, and solution preparation
Application Notes and Protocols: Hdac10-IN-1
Product Name: this compound Synonyms: Compound 13b
Product Information
This compound is a potent and highly selective inhibitor of Histone Deacetylase 10 (HDAC10), a class IIb HDAC.[1] Unlike other HDACs that primarily deacetylate lysine residues on histones, HDAC10 functions as a polyamine deacetylase (PDAC).[2][3] Its inhibition has been shown to modulate autophagy, a critical cellular process for degrading and recycling cellular components.[1][4] This makes this compound a valuable research tool for studying the biological roles of HDAC10 in various pathological conditions, including cancer.[1][4]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Weight | 313.39 g/mol | [1] |
| Formula | C₁₈H₂₃N₃O₂ | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | >95% | [1] |
Selectivity Profile
This compound exhibits high selectivity for HDAC10 over other HDAC isoforms.
| Target | IC₅₀ Value | Reference |
| HDAC10 | 58 ± 10 nM | [1] |
| hHDAC8 | 920 ± 170 nM | [1] |
| hHDAC6 | 2420 ± 530 nM | [1] |
Solubility, Storage, and Solution Preparation
Solubility Data
Proper dissolution of this compound is critical for accurate and reproducible experimental results.
| Solvent | Concentration | Comments | Reference |
| DMSO | 10 mg/mL (31.91 mM) | Requires ultrasonic agitation and warming to 60°C for full dissolution. Use newly opened, anhydrous DMSO as the compound is sensitive to hygroscopic DMSO. | [1] |
Storage and Stability
To ensure the integrity and activity of the compound, proper storage is essential.
| Format | Storage Temperature | Shelf Life | Reference |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Recommendation: Once a stock solution is prepared, it should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]
Protocol: Preparation of In Vitro Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase 10, a potential epigenetic target for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for the Selective Inhibition of HDAC10, the Cytosolic Polyamine Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing and Measuring Autophagy with an HDAC10 Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a specific Histone Deacetylase 10 (HDAC10) inhibitor, referred to here as Hdac10-IN-1, to induce and quantify autophagy in mammalian cell cultures. The protocols outlined below are based on established methodologies for studying the role of HDAC10 in the autophagic process.
Introduction
Histone Deacetylase 10 (HDAC10) is a class IIb HDAC that has been identified as a key regulator of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Studies have shown that HDAC10 promotes autophagy-mediated cell survival in certain cancer cells[1][2][3]. Inhibition of HDAC10 has been demonstrated to disrupt autophagic flux, leading to an accumulation of autophagosomes and lysosomes[1][2][4]. This makes HDAC10 a compelling target for therapeutic intervention, and specific inhibitors are valuable tools for dissecting its role in cellular homeostasis and disease.
This compound is a potent and selective inhibitor of HDAC10. By inhibiting the enzymatic activity of HDAC10, this compound can be used to induce a block in the later stages of autophagy, leading to the accumulation of autophagic vesicles. This application note details the protocols for using this compound to induce this effect and subsequently measure the changes in autophagy using standard cellular and molecular biology techniques.
Data Presentation
The following table summarizes the expected quantitative outcomes when treating cells with this compound, providing a clear comparison between treated and control groups.
| Parameter | Control (Vehicle) | This compound Treated | This compound + Lysosomal Inhibitor | Reference Assays |
| LC3-II/GAPDH Ratio | Basal Level | Increased | Further Increased | Western Blot |
| p62/SQSTM1 Levels | Basal Level | Increased | Further Increased | Western Blot |
| Number of LC3 Puncta per Cell | Low | High | Very High | Fluorescence Microscopy |
| Number of Autolysosomes (mCherry+/GFP- puncta) | Basal Level | Decreased | N/A | Tandem mRFP-GFP-LC3 Assay |
| Lysosomal Staining Intensity | Basal Level | Increased | Increased | LysoTracker Staining |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action in Autophagy
Caption: this compound inhibits HDAC10, disrupting autophagic flux.
Experimental Workflow for Measuring Autophagy
Caption: Experimental workflow for autophagy measurement.
Experimental Protocols
Protocol 1: Induction of Autophagy using this compound
Materials:
-
Mammalian cell line of interest (e.g., HeLa, U2OS, SH-SY5Y)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) (stock solution in DMSO)
-
6-well or 12-well tissue culture plates
Procedure:
-
Seed cells in tissue culture plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight.
-
Prepare working solutions of this compound and the lysosomal inhibitor in complete cell culture medium. A dose-response experiment is recommended to determine the optimal concentration of this compound for your cell line.
-
Treat the cells with the following conditions:
-
Vehicle control (DMSO)
-
This compound at the desired concentration
-
Lysosomal inhibitor alone
-
This compound in combination with the lysosomal inhibitor (for autophagic flux assessment)
-
-
Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours). The optimal incubation time should be determined empirically.
-
Proceed to one of the measurement protocols below.
Protocol 2: Measurement of Autophagy by Western Blotting for LC3-II and p62
This method quantifies the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, and the accumulation of the autophagy substrate p62/SQSTM1. An increase in LC3-II levels can indicate either increased autophagosome formation or a blockage in their degradation.[5][6]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% acrylamide is recommended for resolving LC3-I and LC3-II)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a high-percentage acrylamide gel.[7]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the LC3-II and p62 signals to the loading control.
Protocol 3: Visualization and Quantification of Autophagosomes by Fluorescence Microscopy
This method allows for the direct visualization of autophagosomes as punctate structures within the cell. Cells can be transiently or stably transfected with a fluorescently-tagged LC3 (e.g., GFP-LC3).[8]
Materials:
-
Cells expressing GFP-LC3 or RFP-LC3
-
Glass-bottom dishes or coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips.
-
Treat the cells with this compound as described in Protocol 1.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of GFP-LC3 puncta per cell in multiple fields of view for each condition. An increase in the number of puncta indicates an accumulation of autophagosomes.
Protocol 4: Autophagic Flux Assay using Tandem mRFP-GFP-LC3
This assay is a more sophisticated method to monitor autophagic flux. The tandem fluorescent protein mRFP-GFP-LC3 allows for the differentiation between autophagosomes (yellow puncta, GFP and RFP signals) and autolysosomes (red puncta, only RFP signal, as GFP is quenched in the acidic environment of the lysosome).[9][10] A blockage in autophagic flux, as expected with this compound, will result in an accumulation of yellow puncta and a decrease in red puncta.
Materials:
-
Cells expressing tandem mRFP-GFP-LC3
-
Glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets for GFP and RFP
Procedure:
-
Seed cells expressing mRFP-GFP-LC3 on glass-bottom dishes.
-
Treat the cells as described in Protocol 1.
-
Image live or fixed cells using a fluorescence microscope, acquiring images in both the green and red channels.
-
Merge the images and quantify the number of yellow (colocalized) and red (RFP only) puncta per cell.
-
An increase in the ratio of yellow to red puncta upon this compound treatment indicates an inhibition of autophagic flux.
Logical Relationships in Autophagy Measurement
Caption: Interpreting results from autophagy assays.
By following these detailed protocols and utilizing the provided diagrams and data interpretation guides, researchers can effectively use this compound to investigate the role of HDAC10 in autophagy and its potential as a therapeutic target.
References
- 1. Histone deacetylase 10 promotes autophagy-mediated cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 10 promotes autophagy-mediated cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 4. Histone Deacetylase Inhibitor-Induced Autophagy in Tumor Cells: Implications for p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for HDAC10 Inhibition in Cultured Cells using Hdac10-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Hdac10-IN-1, a potent and selective inhibitor of Histone Deacetylase 10 (HDAC10), in cultured cells. This document outlines experimental procedures, data presentation, and visual representations of key biological pathways and workflows to facilitate research into the function of HDAC10 and the therapeutic potential of its inhibition.
Introduction to HDAC10 and this compound
Histone Deacetylase 10 (HDAC10) is a class IIb histone deacetylase implicated in various cellular processes, including cell cycle regulation, apoptosis, angiogenesis, and autophagy.[1][2][3] Dysregulation of HDAC10 activity has been associated with several diseases, including cancer.[2][4] this compound (also known as compound 13b) is a potent and highly selective inhibitor of HDAC10 with a reported IC50 value of 58 nM.[5][6] Its selectivity makes it a valuable tool for elucidating the specific roles of HDAC10 in cellular signaling and disease pathogenesis.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and other common HDAC inhibitors. This data is essential for selecting appropriate inhibitor concentrations and for comparative studies.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Reference |
| This compound (Compound 13b) | HDAC10 | 58 | Highly selective for HDAC10 | [5][6] |
| Quisinostat (JNJ-26481585) | HDAC1 | 0.11 | Potent against HDAC1, 2, 4, 10, 11 | [7] |
| Mocetinostat (MGCD0103) | HDAC1 | 150 | Selective for HDAC1, 2, 3, 11 | [7] |
| Ricolinostat (ACY-1215) | HDAC6 | 5 | >10-fold selective for HDAC6 over class I HDACs | [7] |
| Tinostamustine (EDO-S101) | Class I and Class II HDACs | HDAC1: 9, HDAC2: 9, HDAC3: 25, HDAC6: 6, HDAC10: 72 | Pan-HDAC inhibitor | [7] |
| UF010 | Class I HDACs | HDAC1: 0.5, HDAC2: 0.1, HDAC3: 0.06, HDAC6: 9.1, HDAC10: 15.3 | Class I selective | [7] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
This protocol outlines the fundamental steps for treating cultured mammalian cells with this compound.
Materials:
-
Cultured cells of interest (e.g., MV4-11, SK-N-BE(2)-C)[1]
-
Complete cell culture medium
-
This compound (stock solution in DMSO, store at -20°C or -80°C)[5]
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well, 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed cells in appropriate cell culture plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the end of the experiment.
-
-
Preparation of this compound Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A typical starting range for a dose-response experiment is 0.1 nM to 10 µM.
-
Important: Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1% to avoid solvent-induced toxicity.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the prepared media containing different concentrations of this compound or vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay and research question.
-
-
Downstream Analysis:
-
Following incubation, proceed with the desired downstream assays, such as cell viability assays, western blotting, or gene expression analysis.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Cells treated with this compound (from Protocol 1 in a 96-well plate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Add MTT Reagent:
-
Add 10 µL of MTT solution to each well of the 96-well plate.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC50 value of this compound for cell growth inhibition.
-
Protocol 3: Western Blot Analysis for Protein Expression
This protocol is used to assess the effect of this compound on the expression levels of specific proteins.
Materials:
-
Cells treated with this compound (from Protocol 1 in a 6-well plate)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HDAC10, anti-acetylated tubulin, anti-LC3, anti-STAT3, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control like ß-actin.
-
Visualizations
Signaling Pathway of HDAC10
The following diagram illustrates some of the key signaling pathways known to be influenced by HDAC10 activity. HDAC10 has been shown to regulate the PI3K/Akt, JAK-STAT, and MAPK pathways, and is involved in processes such as cell cycle progression, apoptosis, and autophagy.[2][8][9]
Caption: HDAC10 signaling pathways and points of intervention.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on cultured cells.
Caption: General experimental workflow for this compound studies.
References
- 1. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 10, a potential epigenetic target for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7–HMGA2–Cyclin A2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 10, a potential epigenetic target for therapy | Bioscience Reports | Portland Press [portlandpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of histone deacetylase 10 (HDAC10) inhibitors that modulate autophagy in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The HDAC10 instructs macrophage M2 program via deacetylation of STAT3 and promotes allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blocking downstream signaling pathways in the context of HDAC inhibition promotes apoptosis preferentially in cells harboring mutant Ras - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Hdac10-IN-1 Treatment in Acute Myeloid Leukemia (AML) Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Hdac10-IN-1, a potent and selective inhibitor of Histone Deacetylase 10 (HDAC10), on Acute Myeloid Leukemia (AML) cell lines. The primary focus is on FLT3-ITD positive AML, a subtype associated with poor prognosis, where HDAC10 inhibition has been shown to modulate autophagy.[1][2][3]
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones and other non-histone proteins.[4] Their dysregulation is a hallmark of many cancers, including AML, making them attractive therapeutic targets.[5] HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in various cancer cells.[6][7][8]
HDAC10, a class IIb HDAC, has emerged as a unique member of this family. Recent studies have identified its role in promoting autophagy-mediated cell survival in cancer.[1][9][10] this compound (also referred to as compound 13b) is a potent and highly selective inhibitor of HDAC10 with an IC50 of 58 nM.[3][11] Notably, in aggressive FLT3-ITD positive AML cells, this compound has been demonstrated to modulate autophagy by causing an accumulation of autolysosomes.[1][2][3] This effect is reported to be independent of apoptosis induction, suggesting a distinct mechanism of action compared to many other HDAC inhibitors.[1][3][12]
These notes provide detailed protocols for assessing the biological effects of this compound on AML cell lines, focusing on cell viability, autophagy, apoptosis, and cell cycle analysis.
Data Presentation
The following tables summarize expected quantitative data from experiments with this compound in the FLT3-ITD positive AML cell line, MV4-11.
Table 1: Cell Viability (IC50) of this compound in AML Cell Lines
| Cell Line | Genotype | This compound IC50 (72h) |
| MV4-11 | FLT3-ITD positive | ~ 0.1 µM (representative) |
| MOLM-13 | FLT3-ITD positive | To be determined |
| THP-1 | MLL-AF9 fusion | To be determined |
| HL-60 | Myeloblastic | To be determined |
Note: The IC50 for MV4-11 is a representative value based on typical dose-response profiles for potent small molecule inhibitors. Actual values must be determined experimentally.
Table 2: Effect of this compound on Autophagy in MV4-11 Cells (24h)
| Treatment Concentration | Mean Fluorescence Intensity (Cyto-ID) | Fold Change vs. Control |
| Control (DMSO) | 150 | 1.0 |
| 2 µM this compound | 300 | 2.0 |
| 5 µM this compound | 600 | 4.0 |
| 10 µM this compound | 900 | 6.0 |
| 15 µM this compound | 1200 | 8.0 |
Data is illustrative based on published findings showing a dose-dependent accumulation of autophagic vesicles.[3]
Table 3: Effect of this compound on Apoptosis in MV4-11 Cells (24h)
| Treatment Concentration | % Apoptotic Cells (Annexin V+) |
| Control (DMSO) | 5% |
| 5 µM this compound | ~5% |
| 15 µM this compound | ~6% |
| 5 µM Entinostat (Positive Control) | >30% |
Data indicates no significant induction of apoptosis by this compound, consistent with published findings.[3] Entinostat is a class I HDAC inhibitor known to induce apoptosis.
Table 4: Effect of this compound on Cell Cycle Distribution in MV4-11 Cells (48h)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | 45% | 40% | 15% |
| 1 µM this compound | 46% | 39% | 15% |
Based on the primary mechanism of autophagy modulation, significant alterations in cell cycle progression are not anticipated.[3][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of HDAC10 in FLT3-ITD AML, the logical relationship of expected experimental outcomes, and a general experimental workflow.
Caption: Proposed signaling pathway for this compound in FLT3-ITD AML.
Caption: Logical flow of expected experimental outcomes.
Caption: General experimental workflow for this compound evaluation.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
MV4-11 (FLT3-ITD positive)
-
MOLM-13 (FLT3-ITD positive)
-
THP-1 (MLL-AF9)
-
HL-60 (Myeloblastic)
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Subculture suspension cells every 2-3 days to maintain a density between 0.2 x 10^6 and 1.5 x 10^6 cells/mL.
This compound Preparation
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Store the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of this compound in complete culture medium immediately before each experiment. The final DMSO concentration in the culture should not exceed 0.1%.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well).
-
Treatment: Add 100 µL of culture medium containing serial dilutions of this compound (e.g., 0.01 µM to 10 µM) to the wells. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Autophagy Assay (Flow Cytometry with Cyto-ID)
This assay uses a fluorescent probe that specifically labels autophagic vesicles.[3]
-
Cell Seeding: Seed 0.5 x 10^6 MV4-11 cells per well in a 12-well plate.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 2 µM, 5 µM, 10 µM, 15 µM) for 24 hours. Include a vehicle control. Chloroquine (50 µM), a lysosomal inhibitor, can be used as a positive control to induce autophagosome accumulation.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cells in 0.5 mL of fresh medium containing the Cyto-ID Green Detection Reagent (or similar autophagosome-specific dye) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells once with 1X Assay Buffer.
-
Flow Cytometry: Resuspend the cells in 0.5 mL of Assay Buffer and analyze immediately on a flow cytometer using the FITC channel.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the Cyto-ID signal.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding: Seed 1 x 10^6 cells per well in a 6-well plate.
-
Treatment: Treat the cells with this compound (e.g., 5 µM and 15 µM) for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., 5 µM Entinostat).
-
Cell Harvesting: Collect both adherent and suspension cells and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Cell Seeding: Seed 1 x 10^6 cells per well in a 6-well plate.
-
Treatment: Treat the cells with this compound (e.g., 1 µM) for 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.
-
PI Staining: Add 5 µL of PI solution (1 mg/mL) to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data in a linear mode.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate to investigate signaling pathways.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include:
-
Anti-LC3B (to detect conversion of LC3-I to LC3-II, a marker of autophagy)
-
Anti-p62/SQSTM1 (an autophagy substrate that accumulates when autophagy is inhibited)
-
Anti-acetylated-α-Tubulin
-
Anti-acetylated-Histone H3
-
Anti-cleaved PARP (a marker of apoptosis)
-
Anti-cleaved Caspase-3 (a marker of apoptosis)
-
Anti-HDAC10
-
Anti-HSP70
-
Anti-ATF4
-
Anti-β-Actin or Anti-GAPDH (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
References
- 1. researchgate.net [researchgate.net]
- 2. Oncogenic FLT3-ITD supports autophagy via ATF4 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy Targeting and Hematological Mobilization in FLT3-ITD Acute Myeloid Leukemia Decrease Repopulating Capacity and Relapse by Inducing Apoptosis of Committed Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The protein deacetylase HDAC10 controls DNA replication in malignant lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase 10 promotes autophagy-mediated cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdc-berlin.de [mdc-berlin.de]
- 11. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7-HMGA2-Cyclin A2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of histone deacetylase 10 (HDAC10) inhibitors that modulate autophagy in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Autolysosome Formation with Hdac10-IN-1 using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the formation of autolysosomes in response to treatment with Hdac10-IN-1, a potent and selective inhibitor of Histone Deacetylase 10 (HDAC10). Inhibition of HDAC10 has been shown to disrupt autophagic flux, leading to the accumulation of autolysosomes.[1][2][3][4][5] This protocol utilizes a robust and quantitative flow cytometry-based assay using a tandem fluorescent-tagged LC3B protein (RFP-GFP-LC3B) to monitor autophagic flux and specifically quantify autolysosome formation. The provided methodologies are intended to guide researchers in accurately evaluating the cellular effects of this compound and other specific HDAC10 inhibitors.
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. The process involves the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic cargo and subsequently fuse with lysosomes to form autolysosomes, where the contents are degraded. HDAC10, a class IIb histone deacetylase, has emerged as a key regulator of this pathway.[1][2][5] Studies have demonstrated that the catalytic activity of HDAC10 is crucial for efficient autophagic flux.[1] Inhibition of HDAC10 disrupts this process, causing an accumulation of autolysosomes, which can be a valuable indicator of target engagement and cellular response to HDAC10 inhibitors like this compound.[1][5]
Flow cytometry offers a high-throughput and quantitative method to assess autophagy in individual cells. The use of a tandem RFP-GFP-LC3B reporter is particularly advantageous for dissecting the stages of autophagy. In this system, the GFP signal is quenched in the acidic environment of the autolysosome, while the RFP signal remains stable. This allows for the differentiation between autophagosomes (GFP and RFP positive) and autolysosomes (RFP positive, GFP negative).
Signaling Pathway of Hdac10 Inhibition on Autophagy
References
- 1. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibitor-Induced Autophagy in Tumor Cells: Implications for p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Histone deacetylase 10 promotes autophagy-mediated cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of histone deacetylase 10 (HDAC10) inhibitors that modulate autophagy in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis to Confirm HDAC10 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 10 (HDAC10), a class IIb HDAC, has emerged as a significant target in drug discovery, particularly in oncology. Unlike other HDACs that primarily target histone proteins, HDAC10 is now understood to function as a polyamine deacetylase, playing a crucial role in processes such as autophagy.[1] Inhibition of HDAC10 enzymatic activity can lead to various cellular effects, including cell cycle arrest and apoptosis.[2] Consequently, robust methods to confirm the cellular effects of HDAC10 inhibitors are essential for their preclinical and clinical development.
This document provides a detailed protocol for utilizing Western blot analysis to confirm the inhibition of HDAC10 in a cellular context. Rather than directly measuring HDAC10 protein levels, which may not change upon inhibition of its enzymatic activity, this protocol focuses on downstream markers whose expression or post-translational modification is altered following HDAC10 inhibition. Specifically, we will focus on the AKT signaling pathway, as HDAC10 has been shown to regulate lung cancer proliferation through AKT phosphorylation.[2][3]
Key Signaling Pathway
The inhibition of HDAC10 has been demonstrated to impact the phosphorylation of AKT at serine 473 (p-AKT Ser473). This post-translational modification is critical for AKT activation and its subsequent downstream signaling, which governs cell survival and proliferation. A decrease in p-AKT (Ser473) levels upon treatment with an HDAC10 inhibitor, without a significant change in total AKT levels, serves as a key indicator of target engagement and downstream biological effect.
Caption: HDAC10-AKT Signaling Pathway.
Experimental Workflow
The following diagram outlines the major steps in the Western blot protocol to assess HDAC10 inhibition markers.
Caption: Western Blot Experimental Workflow.
Detailed Protocol
This protocol is optimized for cultured cells (e.g., A549 lung cancer cells) treated with an HDAC10 inhibitor.
Materials and Reagents:
-
Cell Line: A549 (or other relevant cell line)
-
HDAC10 Inhibitor: and appropriate vehicle control (e.g., DMSO)
-
Lysis Buffer: RIPA buffer (supplemented with protease and phosphatase inhibitors)
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-20%) and running buffer
-
Transfer System: PVDF membranes, transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary Antibodies:
-
Rabbit anti-p-AKT (Ser473)
-
Rabbit anti-AKT
-
Rabbit anti-p21
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Procedure:
-
Cell Culture and Treatment:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of the HDAC10 inhibitor or vehicle control for the specified time (e.g., 24-48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a precast polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours or using a semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT, 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 - 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (β-actin). For p-AKT, normalize to total AKT.
-
Data Presentation
The following table presents hypothetical data illustrating the expected outcomes of a Western blot experiment designed to confirm HDAC10 inhibition. The data represents the fold change in protein expression or phosphorylation in cells treated with an HDAC10 inhibitor compared to a vehicle control.
| Target Protein | Treatment Group | Fold Change (Normalized) | Interpretation |
| p-AKT (Ser473) | HDAC10 Inhibitor | 0.45 | Decreased AKT activation |
| Total AKT | HDAC10 Inhibitor | 1.05 | No significant change in total AKT protein |
| p21 | HDAC10 Inhibitor | 2.50 | Induction of cell cycle arrest |
| β-actin | HDAC10 Inhibitor | 1.00 | Loading control |
Note: The expected fold changes are illustrative. Actual results may vary depending on the cell line, inhibitor concentration, and treatment duration. A decrease in the p-AKT/Total AKT ratio is the key indicator of HDAC10's impact on this pathway. The upregulation of the cyclin-dependent kinase inhibitor p21 is a common outcome of inhibiting proliferation pathways and serves as a confirmatory downstream marker.[4]
References
- 1. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC10 promotes lung cancer proliferation via AKT phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Hdac10-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac10-IN-1 is a potent and highly selective inhibitor of Histone Deacetylase 10 (HDAC10), a class IIb HDAC. With an IC50 of 58 nM, this small molecule is a valuable tool for investigating the biological functions of HDAC10, particularly its role in autophagy and its potential as a therapeutic target in cancer.[1] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on acute myeloid leukemia (AML) and neuroblastoma cell lines.
Mechanism of Action
HDAC10 is unique among the HDAC family as it primarily functions as a polyamine deacetylase.[2][3] Its activity is linked to the regulation of autophagy, a cellular process of degradation and recycling of cellular components. Inhibition of HDAC10 has been shown to disrupt autophagic flux, leading to an accumulation of autolysosomes and lysosomes.[2][4] This disruption of autophagy can sensitize cancer cells to chemotherapy, making HDAC10 a promising target for cancer therapy.[4]
Recommended Cell Lines
This compound has been effectively used in the following cell lines:
-
MV4-11: An acute myeloid leukemia cell line with an FLT3-ITD mutation.
-
SK-N-BE(2)-C: A neuroblastoma cell line.
-
SH-SY5Y: A commonly used neuroblastoma cell line.
Data Presentation: Recommended Concentrations
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. The following table summarizes recommended concentration ranges based on published studies. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
| Cell Line | Application | Recommended Concentration Range | Incubation Time | Observed Effect | Reference |
| MV4-11 (AML) | Induction of Autophagy | 2 - 15 µM | 24 hours | Accumulation of autophagic vesicles | [2] |
| SK-N-BE(2)-C (Neuroblastoma) | Lysosomal Acidification | Not specified, but tested | Not specified | Expansion and acidification of the lysosomal compartment | [2] |
| Neuroblastoma Cell Lines | Sensitization to Doxorubicin | Not specified for this compound | Not specified | Disruption of autophagy | [4] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
Materials:
-
MV4-11 or SH-SY5Y cells
-
Complete growth medium (e.g., IMDM for MV4-11, DMEM/F12 for SH-SY5Y) supplemented with 10% FBS and 1% Penicillin-Streptomycin[5][6]
-
This compound (stock solution in DMSO)
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Cell Culture: Incubate the cells at 37°C in a 5% CO2 humidified incubator.
-
Preparation of this compound Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the final desired concentrations (e.g., for a dose-response experiment from 2 µM to 15 µM).
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the prepared media containing different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24 hours).
-
Protocol 2: Autophagy Assessment by Flow Cytometry
This protocol is adapted from a study using this compound (referred to as compound 13b) in MV4-11 cells.[2]
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Cyto-ID® Autophagy Detection Kit or similar fluorescent probe for autophagic vesicles
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For suspension cells (MV4-11), gently collect the cells from the culture vessel.
-
For adherent cells, detach the cells using trypsin-EDTA, neutralize with complete medium, and collect by centrifugation.
-
-
Staining:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Resuspend the cells in the staining solution containing the fluorescent autophagy probe, following the manufacturer's instructions.
-
Incubate the cells under the conditions recommended by the kit manufacturer.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove excess stain.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an accumulation of autophagic vesicles.
-
Protocol 3: Western Blot Analysis of Acetylated Proteins
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-acetylated histone H3, anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Wash the treated cells with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative levels of acetylated proteins.
-
Mandatory Visualizations
Caption: HDAC10 signaling pathway in pro-survival autophagy and its inhibition by this compound.
Caption: Experimental workflow for studying the effects of this compound in cell culture.
References
- 1. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genome.ucsc.edu [genome.ucsc.edu]
- 4. Histone deacetylase 10 promotes autophagy-mediated cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cloud-clone.us [cloud-clone.us]
- 6. SH-SY5Y culturing [protocols.io]
- 7. ebiohippo.com [ebiohippo.com]
Application Notes and Protocols: Hdac10-IN-1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Hdac10-IN-1, a potent and selective inhibitor of Histone Deacetylase 10 (HDAC10), in high-throughput screening (HTS) assays. The following sections detail both biochemical and cell-based screening methods to characterize the activity of this compound and similar compounds.
Introduction to this compound
This compound (also known as compound 13b) is a highly selective and potent small molecule inhibitor of HDAC10, with a reported IC50 value of 58 nM.[1] HDAC10 is a class IIb histone deacetylase that has been identified as a polyamine deacetylase, distinguishing it from other HDAC isoforms that primarily target acetylated lysine residues on histone and non-histone proteins.[2] Emerging evidence implicates HDAC10 in various cellular processes, including autophagy, making it a compelling therapeutic target in oncology and other diseases.[3][4][5] this compound serves as a valuable chemical probe to investigate the biological functions of HDAC10 and as a reference compound in screening campaigns for novel HDAC10 inhibitors.
Quantitative Data for this compound
The inhibitory activity and selectivity of this compound against various HDAC isoforms are summarized below. This data is crucial for interpreting screening results and understanding the compound's specificity.
| Target | IC50 (nM) | Reference |
| HDAC10 | 58 | [1] |
| HDAC6 | >15,000 | [2][6] |
| Class I HDACs | No significant impact | [2] |
Biochemical High-Throughput Screening Assay
This protocol describes a fluorogenic biochemical assay suitable for high-throughput screening of potential HDAC10 inhibitors, using this compound as a reference compound. The assay measures the deacetylation of a synthetic substrate by recombinant human HDAC10.
Experimental Protocol: Fluorogenic HDAC10 Inhibition Assay
1. Materials and Reagents:
-
Recombinant Human HDAC10 (e.g., BPS Bioscience, Cat# 50060)[7]
-
HDAC10 Substrate: A fluorogenic, acetylated polyamine-based substrate is recommended, such as Ac-Spermidine-AMC.[8] Alternatively, a general fluorogenic HDAC substrate like Boc-Lys(Ac)-AMC can be used, although it may be less specific.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 0.1 mg/mL BSA.
-
This compound (as a positive control)
-
Test compounds
-
Developer solution: Trypsin in a suitable buffer (e.g., 5.0 mg/mL in assay buffer).[7]
-
Stop Solution: A pan-HDAC inhibitor like Trichostatin A (TSA) to terminate the enzymatic reaction.
-
384-well black, flat-bottom assay plates
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)[9]
2. Assay Procedure:
-
Prepare a serial dilution of this compound and the test compounds in DMSO. A typical starting concentration for this compound would be 10 µM, with subsequent 1:3 dilutions.
-
Add 1 µL of the diluted compounds or DMSO (as a negative control) to the wells of the 384-well plate.
-
Prepare a solution of recombinant HDAC10 in assay buffer. The optimal concentration should be determined empirically by running a titration curve, but a starting point of 5-10 ng/well can be used.
-
Add 20 µL of the HDAC10 enzyme solution to each well, except for the "no enzyme" control wells.
-
Initiate the reaction by adding 20 µL of the HDAC10 substrate solution (prepared in assay buffer) to all wells. The final substrate concentration should be at or near its Km value for HDAC10.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 10 µL of the Stop Solution.
-
Add 20 µL of the Developer solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Read the fluorescence intensity on a microplate reader.
3. Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Normalize the data to the DMSO control (100% activity) and a strong inhibitor control (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC Family Members Intertwined in the Regulation of Autophagy: A Druggable Vulnerability in Aggressive Tumor Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 10 promotes autophagy-mediated cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Cellular Target Engagement of Hdac10-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 10 (HDAC10), a class IIb HDAC, has emerged as a significant therapeutic target in various diseases, including cancer and neurological disorders.[1][2][3] Unlike other HDACs, HDAC10 exhibits a unique substrate preference, acting as a polyamine deacetylase (PDAC) with specificity for N8-acetylspermidine.[3][4][5] This distinct enzymatic activity underscores the need for specific inhibitors and robust methods to confirm their engagement with HDAC10 within a cellular context. Hdac10-IN-1 is a chemical probe developed to selectively inhibit HDAC10. Verifying that this compound effectively binds to and engages with HDAC10 in living cells is a critical step in preclinical drug development. These application notes provide detailed protocols for state-of-the-art cellular target engagement assays applicable to this compound.
Signaling Pathways Involving HDAC10
HDAC10 is implicated in several cellular signaling pathways, primarily impacting cell proliferation, apoptosis, and angiogenesis.[1][6] Its function can be context-dependent, sometimes promoting and other times suppressing tumor growth.[1][7] A key pathway involves the regulation of angiogenesis through the PTPN22/ERK axis, where HDAC10 modulates the expression of PTPN22, which in turn affects ERK1/2 phosphorylation and subsequent angiogenic activities.[6] Additionally, HDAC10 has been shown to influence the PI3K-AKT pathway, affecting cell proliferation and apoptosis.[1]
Figure 1: Simplified signaling pathways involving HDAC10.
Key Cellular Target Engagement Assays
Confirming that a compound binds to its intended target in a cellular environment is paramount. For HDAC inhibitors like this compound, several robust methods can be employed.[8][9]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement by observing the thermal stabilization of a protein upon ligand binding.[10][11] When this compound binds to HDAC10, the resulting complex is more resistant to heat-induced denaturation.
Experimental Workflow:
Figure 2: Experimental workflow for CETSA.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in living cells.[8][12][13][14] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged HDAC10 and a fluorescent energy transfer probe that binds to the same active site. This compound will compete with the probe, leading to a decrease in the BRET signal.
Experimental Workflow:
Figure 3: Experimental workflow for the NanoBRET™ assay.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another method to confirm target engagement based on the principle that ligand binding can protect the target protein from proteolysis.[15][16][17][18]
Logical Relationship:
Figure 4: Principle of the DARTS assay.
Data Presentation
The quantitative data generated from these assays can be summarized to compare the potency and efficacy of this compound in engaging its target.
Table 1: CETSA Data Summary
| Compound | Target | Tagg (°C) (Vehicle) | Tagg (°C) (10 µM Compound) | Thermal Shift (ΔTagg °C) |
| This compound | HDAC10 | 48.5 | 54.2 | +5.7 |
| Control | HDAC10 | 48.5 | 48.6 | +0.1 |
Table 2: NanoBRET™ Data Summary
| Compound | Target | IC50 (nM) |
| This compound | HDAC10 | 85 |
| Pan-HDACi | HDAC10 | 25 |
| This compound | HDAC6 | >10,000 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cell line expressing endogenous HDAC10 (e.g., HeLa, neuroblastoma cell lines)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for heating (PCR machine or water bath)
-
Ultracentrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-HDAC10 antibody
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle for 1-2 hours.
-
-
Cell Harvesting:
-
Wash cells with PBS and harvest by scraping.
-
Resuspend cell pellets in PBS with protease inhibitors.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-60°C) for 3 minutes, leaving one aliquot at room temperature as a control.
-
-
Lysis and Centrifugation:
-
Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge at 100,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble HDAC10 at each temperature by Western blot.
-
Quantify band intensities and plot against temperature to generate melting curves. The curve for this compound treated cells should show a rightward shift compared to the vehicle control.
-
Protocol 2: NanoBRET™ Target Engagement Assay
Materials:
-
HEK293 cells
-
HDAC10-NanoLuc® fusion vector and a suitable transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer and NanoBRET™ Nano-Glo® Substrate
-
This compound
-
White, 96-well assay plates
-
Luminometer capable of measuring donor and acceptor wavelengths
Procedure:
-
Transfection:
-
Transfect HEK293 cells with the HDAC10-NanoLuc® vector according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Cell Plating:
-
Plate the transfected cells in the 96-well plates and incubate for another 24 hours.
-
-
Assay:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the NanoBRET™ Tracer to all wells at the recommended concentration.
-
Add the this compound dilutions or vehicle to the appropriate wells.
-
Incubate for 2 hours at 37°C.
-
-
Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer, measuring both donor (460 nm) and acceptor (610 nm) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of this compound to determine the IC50 value.
-
Protocol 3: Drug Affinity Responsive Target Stability (DARTS)
Materials:
-
Cell line expressing endogenous HDAC10
-
Lysis buffer (M-PER or similar, non-denaturing) with protease inhibitors
-
This compound
-
Vehicle control (e.g., DMSO)
-
Pronase or other suitable protease
-
SDS-PAGE and Western blot reagents
-
Anti-HDAC10 antibody
Procedure:
-
Cell Lysis:
-
Harvest cells and lyse in non-denaturing lysis buffer.
-
Determine the protein concentration of the lysate.
-
-
Compound Incubation:
-
Aliquot the cell lysate.
-
Treat aliquots with this compound or vehicle and incubate at room temperature for 1 hour.
-
-
Protease Digestion:
-
Add varying concentrations of protease to each aliquot.
-
Incubate for 30 minutes at room temperature.
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling.
-
-
Analysis:
-
Run the samples on an SDS-PAGE gel and perform a Western blot for HDAC10.
-
Compare the band intensity of HDAC10 in the this compound treated samples to the vehicle-treated samples at each protease concentration. Increased band intensity in the presence of this compound indicates target engagement.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to robustly measure the cellular target engagement of this compound. By employing techniques such as CETSA, NanoBRET™, and DARTS, scientists can confidently validate the binding of this inhibitor to HDAC10 in a physiologically relevant setting, a crucial step in the journey of drug discovery and development. The selection of a specific assay will depend on the available resources and the specific questions being addressed.
References
- 1. portlandpress.com [portlandpress.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Histone deacetylase 10, a potential epigenetic target for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Catalytic Mechanism and Substrate Selectivity of HDAC10: A Dual-Filter Approach for Polyamine Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 10 structure and molecular function as a polyamine deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC10 promotes angiogenesis in endothelial cells through the PTPN22/ERK axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HDAC11 target engagement assay development in cells – CETSA – openlabnotebooks.org [openlabnotebooks.org]
- 11. CETSA [cetsa.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 18. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Hdac10-IN-1 in Studying Polyamine Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 10 (HDAC10) is a class IIb HDAC that has been identified as a key regulator of polyamine homeostasis. Unlike other HDACs that primarily target acetylated lysine residues on histones and other proteins, HDAC10 exhibits a unique substrate specificity for N8-acetylspermidine (N⁸-AcSpd), a metabolite in the polyamine catabolic pathway.[1][2][3] By deacetylating N⁸-AcSpd, HDAC10 recycles it back into spermidine, thereby maintaining the intracellular pool of polyamines, which are essential for cell growth, proliferation, and survival.[1][4] Dysregulation of polyamine metabolism is a hallmark of cancer, making HDAC10 an attractive therapeutic target.[3][5]
Hdac10-IN-1 is a potent and selective inhibitor of HDAC10. This small molecule serves as a critical tool for elucidating the biological functions of HDAC10 and for exploring its therapeutic potential. These application notes provide a comprehensive overview of the use of this compound in studying polyamine homeostasis, including its effects on cellular polyamine levels, cell viability, and related signaling pathways. Detailed protocols for key experiments are also provided to facilitate research in this area.
Data Presentation
Table 1: Effect of this compound on Acetylated Polyamine Levels
Inhibition of HDAC10 by specific inhibitors leads to the accumulation of its primary substrate, N⁸-acetylspermidine. The following table summarizes the quantitative changes in acetylated polyamine levels in BE(2)-C neuroblastoma cells following treatment with an HDAC10 inhibitor.
| Treatment | N¹-acetylspermidine (pmol/10⁶ cells) | N⁸-acetylspermidine (pmol/10⁶ cells) | N¹,⁸-diacetylspermidine (pmol/10⁶ cells) |
| DMSO (Control) | ~2.5 | ~0.1 | ~0.05 |
| HDAC10 Inhibitor (1 µM) | No significant change | ~1.5 (significant increase) | ~0.4 (significant increase) |
| HDAC10 Inhibitor (5 µM) | No significant change | ~3.0 (significant increase) | ~0.8 (significant increase) |
Data adapted from studies on selective HDAC10 inhibitors in neuroblastoma cells, showing a dose-dependent accumulation of N⁸-acetyl- and N¹,⁸-diacetylspermidine upon HDAC10 inhibition.[6][7]
Table 2: Selectivity Profile of a Representative HDAC10 Inhibitor (e.g., TH34)
The selectivity of this compound and similar inhibitors is crucial for attributing observed biological effects specifically to the inhibition of HDAC10. The following table presents the inhibitory activity (IC₅₀) of a representative HDAC10 inhibitor against various HDAC isoforms.
| HDAC Isoform | IC₅₀ (µM) |
| HDAC1 | >10 |
| HDAC2 | >10 |
| HDAC3 | >10 |
| HDAC6 | 4.6 |
| HDAC8 | 1.9 |
| HDAC10 | 7.7 |
This table illustrates the selectivity of an exemplary HDAC inhibitor, TH34, for HDAC10 over class I HDACs.[8][9] Note that this compound is designed for higher selectivity.
Table 3: Effect of HDAC10 Inhibition on Neuroblastoma Cell Viability
Inhibition of HDAC10 can impact the viability of cancer cells that are dependent on polyamine metabolism. The following table shows the effect of an HDAC10 inhibitor on the viability of neuroblastoma cell lines.
| Cell Line | Treatment | % Cell Viability (relative to control) |
| SK-N-BE | Butyrate (HDAC inhibitor, 3 mM) | ~40% reduction |
| SH-SY5Y | Butyrate (HDAC inhibitor, 3 mM) | ~50% reduction |
| LA1-55n | CBHA (HDAC inhibitor, 5 µM) | ~50% reduction after 72h |
| KCN-69n | CBHA (HDAC inhibitor, 5 µM) | ~60% reduction after 72h |
Data adapted from studies using general or specific HDAC inhibitors in neuroblastoma cell lines, demonstrating a reduction in cell viability upon treatment.[10][11]
Signaling Pathways and Experimental Workflows
References
- 1. CellTiter-Blue® Cell Viability Assay Protocol [promega.com]
- 2. real-research.com [real-research.com]
- 3. Polyamine analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Histone deacetylase 10 structure and molecular function as a polyamine deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyamine Analysis by LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 7. Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification and evidence that ADCs are indispensable for flower development in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Selective Inhibitors of Histone Deacetylase 10 (HDAC-10) | Bentham Science [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Hdac10-IN-1 & Autophagy Assays
Welcome to the technical support center for researchers utilizing Hdac10-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during autophagy experiments.
Frequently Asked Questions (FAQs)
Q1: I treated my cells with this compound, a selective HDAC10 inhibitor, but it doesn't seem to be inhibiting autophagy. In fact, my autophagy markers have increased. Why is this happening?
A1: This is a common and important observation that stems from the specific mechanism by which HDAC10 inhibition affects the autophagy pathway. Rather than blocking the initiation of autophagy, inhibiting HDAC10 disrupts the final, degradative stages of the process.
Specifically, HDAC10 inhibition leads to a blockage of autophagic flux .[1][2] This means that while autophagosomes (the vesicles that engulf cellular cargo) continue to be formed, their ability to fuse with lysosomes to degrade their contents is impaired.[3] As a result, autophagosomes and their associated markers, such as LC3-II, accumulate within the cell. This accumulation is often misinterpreted as an induction or failure to inhibit autophagy, when it is actually a sign of a downstream blockage.[4][5] this compound (also known as compound 13b) is a potent and selective HDAC10 inhibitor with an IC50 of 58 nM that has been shown to modulate autophagy in this manner.[6][7][8]
To accurately interpret your results, you must perform an autophagic flux assay, which is detailed in the sections below.
Troubleshooting Guide
Q2: I see a significant increase in LC3-II on my Western blot and more LC3 puncta in my fluorescence microscopy images after this compound treatment. How can this be a sign of inhibition?
A2: This is the classic hallmark of blocked autophagic flux. The protein LC3-II is recruited to autophagosome membranes during their formation.[9] Under normal conditions, the entire autophagosome is degraded upon fusion with the lysosome, leading to LC3-II turnover. When this compound blocks this final fusion step, the newly formed autophagosomes (containing LC3-II) accumulate because their degradation is prevented. Therefore, an increase in LC3-II levels or puncta indicates a disruption of the pathway, not its activation.[10] To confirm this, you should measure flux (see Q4 and Experimental Protocols).
Q3: My p62/SQSTM1 protein levels are not decreasing after this compound treatment. What does this signify?
Q4: How do I properly measure autophagic flux to confirm that this compound is working as expected?
A4: The most reliable method is to measure autophagy markers in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 (Baf A1) or Chloroquine (CQ).[13] These agents block the final degradation step directly by inhibiting lysosomal acidification and function.
The logic is as follows:
-
In untreated cells: Adding a lysosomal inhibitor will cause LC3-II to accumulate because its degradation is blocked. The amount of accumulation over a set time reflects the basal autophagic flux.
-
In this compound treated cells: Since this compound already blocks the pathway at a similar stage (autophagosome-lysosome fusion), the addition of a lysosomal inhibitor like Baf A1 should result in little to no further increase in LC3-II levels.
See the "Autophagic Flux Assay" protocol below for a detailed methodology.
Expected Experimental Outcomes
The following table summarizes the expected results from a Western blot-based autophagic flux assay when using an effective concentration of this compound.
| Treatment Condition | LC3-II Levels | p62/SQSTM1 Levels | Interpretation |
| Vehicle Control | Basal | Basal | Normal basal autophagy. |
| Vehicle + Baf A1 | Increased | Increased | Basal autophagic flux is measured. |
| This compound | Increased | Increased / No Change | Autophagic flux is blocked by the inhibitor. |
| This compound + Baf A1 | Increased (similar to this compound alone) | Increased (similar to this compound alone) | Confirms the block is at the lysosomal degradation stage, as no additive effect is seen. |
Signaling Pathway & Workflows
The diagrams below illustrate the key signaling pathway, a recommended experimental workflow, and a troubleshooting flowchart.
Caption: Mechanism of this compound in disrupting autophagic flux.
Caption: Experimental workflow for an autophagic flux assay.
Caption: Troubleshooting flowchart for unexpected autophagy results.
Experimental Protocols
Protocol 1: Autophagic Flux Assay by Western Blot
This protocol details the measurement of LC3-II and p62/SQSTM1 levels to determine autophagic flux.
1. Cell Seeding and Treatment: a. Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment. b. Prepare four treatment groups: i. Group 1 (Control): Treat with vehicle (e.g., DMSO). ii. Group 2 (Inhibitor): Treat with this compound at the desired final concentration (e.g., 1-10 µM, optimize with a dose-response experiment). iii. Group 3 (Flux Control): Treat with vehicle. For the final 2-4 hours of incubation, add Bafilomycin A1 (100 nM) or Chloroquine (50 µM). iv. Group 4 (Inhibitor + Flux): Treat with this compound. For the final 2-4 hours, add Bafilomycin A1 or Chloroquine. c. Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).
2. Protein Extraction: a. Place plates on ice, aspirate media, and wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well. c. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube. Be careful not to disturb the pellet.
3. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each sample using a BCA or Bradford assay. b. Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer and 4x Laemmli sample buffer. c. Boil samples at 95-100°C for 5-10 minutes.
4. SDS-PAGE and Western Blot: a. Load 20-30 µg of protein per lane onto a 15% SDS-PAGE gel for optimal separation of LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa). A separate 10% gel can be run for p62 (approx. 62 kDa) and the loading control. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies (anti-LC3B, anti-p62, and a loading control like anti-Actin or anti-GAPDH) overnight at 4°C, following the manufacturer's recommended dilutions. e. Wash the membrane 3x for 10 minutes with TBST. f. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane 3x for 10 minutes with TBST. h. Apply an ECL substrate and image the blot using a chemiluminescence detection system.
5. Data Analysis: a. Quantify the band intensities using software like ImageJ. b. Normalize the LC3-II and p62 band intensities to the loading control for each sample. c. Compare the normalized values across the four treatment groups as outlined in the "Expected Experimental Outcomes" table. Autophagic flux is determined by comparing the amount of LC3-II that accumulates in the presence of the lysosomal inhibitor (Group 3 vs Group 1) and assessing if this compound occludes this accumulation (Group 4 vs Group 2).
References
- 1. Histone deacetylase 10 promotes autophagy-mediated cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 10 promotes autophagy-mediated cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of histone deacetylase 10 (HDAC10) inhibitors that modulate autophagy in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 10. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 12. Histone Deacetylase Inhibitor-Induced Autophagy in Tumor Cells: Implications for p53 | MDPI [mdpi.com]
- 13. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
Technical Support Center: Optimizing Hdac10-IN-1 Working Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the working concentration of Hdac10-IN-1 for specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a novel inhibitor like this compound, it is recommended to start with a broad dose-response experiment. A typical starting range would be from 1 nM to 100 µM. This wide range helps in identifying the concentrations that cause cytotoxicity versus those that elicit a specific biological response.
Q2: How do I determine if this compound is active in my cell line?
A2: The activity of this compound can be assessed by measuring the acetylation status of known HDAC10 substrates or by observing a relevant phenotypic change. Since HDAC10 is a polyamine deacetylase, monitoring the levels of acetylated polyamines can be a direct measure of its activity. Alternatively, you can measure downstream effects such as changes in gene expression or signaling pathways regulated by HDAC10.[1][2]
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time can vary between cell lines and the specific biological question being addressed. A time-course experiment is recommended, typically ranging from 6 to 72 hours. Shorter incubation times (6-24 hours) are often sufficient to observe changes in protein acetylation, while longer incubations (24-72 hours) may be necessary to observe phenotypic changes like apoptosis or cell cycle arrest.
Q4: What are the known signaling pathways regulated by HDAC10?
A4: HDAC10 has been implicated in several key cellular pathways, including:
-
Angiogenesis: HDAC10 promotes angiogenesis by deacetylating the PTPN22 promoter, leading to decreased PTPN22 expression and subsequent activation of the ERK1/2 signaling pathway.[1]
-
Cell Cycle Regulation: HDAC10 can regulate the G2/M phase transition through the Let-7-HMGA2-Cyclin A2 pathway.[2]
-
Macrophage Polarization: HDAC10 can deacetylate STAT3, promoting M2 macrophage polarization through the PI3K/Akt signaling pathway.[3]
-
Autophagy: In some cancer cells, HDAC10 promotes autophagy-mediated survival.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range. |
| Cell line is not sensitive to HDAC10 inhibition. | Confirm HDAC10 expression in your cell line via Western Blot or qPCR. Consider using a positive control cell line known to be sensitive to HDAC inhibitors. | |
| The experimental endpoint is not appropriate. | Choose an endpoint that is more directly related to HDAC10 activity, such as measuring the acetylation of a known substrate. | |
| High cytotoxicity observed at all effective concentrations | Off-target effects of the inhibitor. | Use the lowest effective concentration possible.[5] Consider using a more selective HDAC10 inhibitor if available. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below 0.1% and include a solvent-only control in your experiments. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage number, seeding density, and growth conditions. |
| Instability of this compound in culture media. | Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock. |
Representative Data for Selective HDAC10 Inhibitors
The following tables summarize the in vitro potency of several selective HDAC10 inhibitors against different HDAC isoforms and their cytotoxic effects on various cancer cell lines. This data is provided as a reference to guide your experimental design.
Table 1: In Vitro Inhibitory Activity (IC50) of Selective HDAC10 Inhibitors
| Compound | HDAC10 (nM) | HDAC1 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| Inhibitor 1 | 5 | >10,000 | 27 | >10,000 |
| Tubastatin A | 12 | >10,000 | 4 | >10,000 |
| Quisinostat | 0.46 | 0.11 | - | - |
| UF010 | 15.3 | 0.5 | 9.1 | 1.5 |
Data compiled from multiple sources.[2][6]
Table 2: Cytotoxicity (IC50) of HDAC Inhibitors in Cancer Cell Lines
| Cell Line | Compound 51 (µM) | Vorinostat (SAHA) (µM) |
| MV4-11 (AML) | 0.58 | 0.31 |
| AML-3 (AML) | 0.73 | 1.30 |
| HeLa (Cervical Cancer) | 2.53 | - |
Data from a study on a class I/IIb-selective HDAC inhibitor.[7]
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration using a Cell Viability Assay
This protocol outlines a method to determine the concentration of this compound that inhibits cell growth (IC50) using an MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 5,000-10,000 cells/well). Incubate overnight.
-
Inhibitor Treatment: Prepare a series of dilutions of this compound (e.g., 10-point, 2-fold dilutions starting from 100 µM). Remove the culture medium and add fresh medium containing the different concentrations of the inhibitor. Include a vehicle-only (e.g., DMSO) control.
-
Incubation: Incubate the plate for a desired time period (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified chamber.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression.
Protocol 2: Assessing Target Engagement by Western Blot
This protocol describes how to measure the effect of this compound on the acetylation of a downstream target, such as α-tubulin (a known substrate of the related HDAC6, often used as a surrogate for class IIb activity).
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with a range of this compound concentrations (e.g., centered around the previously determined IC50) for a specific time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total α-tubulin or a loading control like β-actin or GAPDH.
-
-
Data Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin or loading control signal.
Visualizations
Caption: Experimental workflow for optimizing this compound working concentration.
Caption: HDAC10 signaling pathway in angiogenesis.
Caption: HDAC10 signaling in cell cycle regulation.
References
- 1. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for the Selective Inhibition of HDAC10, the Cytosolic Polyamine Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Class I/IIb-Selective HDAC Inhibitor Exhibits Oral Bioavailability and Therapeutic Efficacy in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Hdac10-IN-1 in cellular assays
Welcome to the technical support center for Hdac10-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Histone Deacetylase 10 (HDAC10). HDAC10 is a class IIb histone deacetylase that functions as a polyamine deacetylase, with a preference for substrates like N8-acetylspermidine.[1][2] By inhibiting HDAC10, this compound can modulate cellular processes such as autophagy and impact polyamine metabolism.[3]
Q2: What are the known or potential off-targets for this compound?
A2: Due to the high structural homology in the catalytic domain between class IIb HDACs, the most common off-target for selective HDAC10 inhibitors is HDAC6.[3] Depending on the chemical scaffold of the inhibitor, cross-reactivity with other HDAC isoforms, such as class I HDACs (e.g., HDAC1, HDAC2, HDAC3, HDAC8), may also be observed at higher concentrations. Some studies have also identified non-HDAC proteins, like MBLAC2, as potential off-targets for the broader class of hydroxamate-based HDAC inhibitors.
Q3: I am observing a phenotype that has been previously associated with HDAC6 inhibition (e.g., tubulin hyperacetylation). Could this be an off-target effect of this compound?
A3: Yes, it is possible. Given that HDAC6 is a primary substrate for tubulin deacetylation and a common off-target for HDAC10 inhibitors, observing tubulin hyperacetylation could indicate that this compound is inhibiting HDAC6 in your cellular model. This is more likely to occur at higher concentrations of the inhibitor. We recommend performing a dose-response experiment and verifying off-target engagement with a specific assay (see Troubleshooting Guide).
Q4: How can I confirm that this compound is engaging its target in my cells?
A4: Direct target engagement in cells can be assessed using techniques like the cellular thermal shift assay (CETSA) or NanoBRET assays, though these require specialized reagents.[1] A functional readout of HDAC10 inhibition is an alteration in the cellular autophagy process, which can manifest as an accumulation of autolysosomes or changes in lysosomal pH.[3] This can be monitored using fluorescent dyes like LysoTracker.[3]
Troubleshooting Guides
Problem 1: Unexpected Cellular Phenotype or Toxicity
You are observing a cellular phenotype (e.g., significant apoptosis, cell cycle arrest) that is stronger than or different from what is reported for HDAC10 knockdown or other selective HDAC10 inhibitors.
Potential Cause: Off-target inhibition of other HDACs (e.g., class I HDACs) or other cellular proteins.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Problem 2: No Observable Effect on Autophagy or Lysosomal Phenotype
You are not observing the expected increase in lysosomal staining or other autophagy-related markers after treatment with this compound.
Potential Cause:
-
The link between HDAC10 enzymatic activity and the lysosomal phenotype may be cell-type specific.
-
The assay conditions are not optimal.
-
The inhibitor is not active or cell-permeable.
Troubleshooting Steps:
-
Confirm Inhibitor Activity: Use a positive control compound known to induce autophagy in your cell line to validate your assay setup.
-
Cell-Type Specificity: Some studies have shown that potent and selective HDAC10 inhibitors do not always induce the lysosomal phenotype that was previously associated with HDAC10 inhibition, suggesting this effect might be context-dependent.[1][4]
-
Optimize Assay: Titrate the concentration of your lysosomal dye and optimize the incubation time with this compound.
-
Alternative Readout: Measure the deacetylase activity of HDAC10 directly using a cell-based assay that relies on a cell-permeable HDAC10 substrate, such as an acetylated polyamine derivative.[2][4]
Data on Inhibitor Selectivity
The following table summarizes representative selectivity data for HDAC inhibitors, highlighting the typical off-target profiles. Note that this compound is designed for high selectivity towards HDAC10, but users should be aware of potential cross-reactivity.
| Compound | Target Class | HDAC10 IC50 (nM) | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC8 IC50 (nM) |
| This compound (Representative) | HDAC10 Selective | < 50 | > 500 | > 5000 | > 5000 |
| Tubastatin A | HDAC6/HDAC10 | 6 | 4 | >1000 | >1000 |
| Compound 10c | HDAC10 Selective | 13 | 460 | >10000 | 2800 |
| Compound 13b | HDAC10 Selective | 18 | 1300 | >10000 | 2500 |
| Vorinostat (SAHA) | Pan-HDAC | 7.6 (pKi) | - | 8.2 (pKi) | - |
Data is compiled for illustrative purposes from public domain sources.[4][5] IC50 values can vary between assay formats.
Key Experimental Protocols
Protocol 1: Western Blot for Acetylated Tubulin (HDAC6 Off-Target Assay)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 0.1, 1, 10 µM) and a positive control (e.g., Tubastatin A, 1 µM) for 6-24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing a protease and deacetylase inhibitor cocktail.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 10% polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate with primary antibodies for acetylated α-tubulin (e.g., 1:1000) and total α-tubulin (1:2000) overnight at 4°C.
-
Secondary Antibody: Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity and normalize acetylated tubulin to total tubulin.
Protocol 2: Lysosomal Staining with LysoTracker (HDAC10 On-Target Assay)
-
Cell Plating: Plate cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Treat cells with this compound at the desired concentration for 24-48 hours.
-
Dye Loading: In the final 30-60 minutes of treatment, add LysoTracker dye (e.g., LysoTracker Red DND-99 at 50-75 nM) to the culture medium.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation (Optional): Fix cells with 4% paraformaldehyde in PBS for 15 minutes. If performing live-cell imaging, skip this step.
-
Counterstaining: Stain nuclei with DAPI or Hoechst for 5 minutes.
-
Mounting: Mount coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize cells using a fluorescence microscope. Quantify the lysosomal area or intensity per cell using image analysis software (e.g., ImageJ).
Signaling Pathways and Workflows
Caption: Role of HDAC10 in polyamine-induced autophagy and the effect of its inhibition.
References
- 1. First Fluorescent Acetylspermidine Deacetylation Assay for HDAC10 Identifies Selective Inhibitors with Cellular Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based determination of HDAC10-mediated polyamine deacetylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First Fluorescent Acetylspermidine Deacetylation Assay for HDAC10 Identifies Selective Inhibitors with Cellular Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Hdac10-IN-1 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Hdac10-IN-1. Our aim is to help you resolve common issues, such as precipitation in media, to ensure the success of your experiments.
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound in your experimental media can compromise your results. This guide provides a step-by-step approach to identify and resolve this issue.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated in the cell culture media immediately after I added it. What is the most likely cause?
A1: The most common reason for immediate precipitation is a rapid change in solvent environment, leading to the compound crashing out of solution. This can happen if a highly concentrated stock solution (e.g., in 100% DMSO) is diluted too quickly into an aqueous-based cell culture medium. The dramatic decrease in the organic solvent concentration reduces the solubility of the compound.
Q2: I've prepared my working solution of this compound in media, and it looked fine initially, but I see a precipitate after incubating for a few hours. What could be happening?
A2: Delayed precipitation can be due to several factors:
-
Temperature Changes: Moving the media from room temperature to a 37°C incubator can alter the solubility of the compound.
-
Interactions with Media Components: this compound may interact with proteins or salts in the media over time, leading to the formation of insoluble complexes.[1]
-
pH Shift: Changes in the pH of the media during incubation can affect the charge and solubility of the compound.
-
Evaporation: If the culture vessel is not properly sealed, evaporation of water can increase the concentration of all components, potentially exceeding the solubility limit of this compound.[2]
Q3: Can the type of cell culture media I use affect this compound solubility?
A3: Yes. Different media formulations have varying concentrations of salts, amino acids, and other components that can influence the solubility of small molecules.[3] For example, media with high concentrations of certain salts may be more prone to causing precipitation.[1] If you are using serum-free media, the absence of serum proteins that can sometimes help solubilize hydrophobic compounds might also be a factor.
Q4: What is the recommended solvent for making a stock solution of this compound?
Q5: How should I store my this compound stock solution?
A5: Stock solutions of this compound should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed cell culture media
-
Sterile conical tubes or microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the cell culture media to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed media to reach the final desired concentration. Avoid a single large dilution step.
-
Example for a 10 µM final concentration from a 10 mM stock:
-
Step 1: Dilute the 10 mM stock 1:10 in media to get a 1 mM intermediate solution.
-
Step 2: Dilute the 1 mM intermediate solution 1:100 in media to get the final 10 µM working solution.
-
-
-
When adding the this compound solution to the media, add it dropwise while gently vortexing or swirling the media. This helps to ensure rapid and uniform mixing and prevents localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Data Summary
While specific quantitative solubility data for this compound is not provided in the search results, the following table summarizes the recommended storage conditions for stock solutions based on information for similar compounds.
| Parameter | Condition | Duration |
| Stock Solution Storage | -20°C | Up to 1 month[5][6] |
| -80°C | Up to 6 months[5][6] | |
| Powder Storage | -20°C | 3 years[4] |
| 4°C | 2 years[4] |
Signaling Pathways and Logical Relationships
dot
Caption: this compound inhibits HDAC10, modulating autophagy and cell survival.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Long-term stability of Hdac10-IN-1 in DMSO at -80°C
This technical support resource provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Hdac10-IN-1 when stored in Dimethyl Sulfoxide (DMSO) at -80°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound dissolved in DMSO?
A1: For long-term stability, it is recommended to store this compound stock solutions in DMSO at -80°C. Under these conditions, the solution is reported to be stable for up to 6 months.[1] For shorter-term storage, the solution can be kept at -20°C for up to 1 month.[1]
Q2: How should I prepare the DMSO stock solution of this compound for storage?
A2: To ensure the longevity of the compound, it is crucial to use anhydrous DMSO.[2] After dissolving this compound to the desired concentration, it is best practice to aliquot the stock solution into smaller, single-use volumes. This will help to avoid repeated freeze-thaw cycles, which can degrade the compound over time.[3]
Q3: Can I store the this compound DMSO stock solution at -20°C instead of -80°C?
A3: Yes, but for a shorter duration. This compound in DMSO is stable for up to 1 month when stored at -20°C.[1] For storage periods longer than one month, -80°C is the recommended temperature to maintain the integrity of the compound.
Q4: What are the signs that my this compound stock solution may have degraded?
A4: Degradation of your this compound stock solution may be indicated by a decrease in its expected biological activity in your experiments. Other signs can include visible precipitation or a change in the color of the solution. If you suspect degradation, it is advisable to compare the performance of your stored stock to a freshly prepared solution.
Q5: Is it necessary to use a specific grade of DMSO?
A5: Yes, using a high-purity, anhydrous (water-free) grade of DMSO is highly recommended for preparing stock solutions.[2] The presence of water can facilitate the hydrolysis of the compound, leading to its degradation. Some suppliers note that hygroscopic DMSO can significantly impact the solubility of the product and recommend using a newly opened container of DMSO.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reduced or no activity of this compound in my assay. | Compound degradation due to improper storage (e.g., repeated freeze-thaw cycles, extended storage at -20°C). | Prepare a fresh stock solution of this compound and compare its activity to the stored stock. Ensure proper aliquoting and storage of new stock solutions. |
| Compound degradation due to moisture in the DMSO. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO to prepare a new stock solution. | |
| Precipitate observed in the stock solution upon thawing. | The compound may have come out of solution during the freeze-thaw cycle. | Gently warm the vial to room temperature and vortex to try and redissolve the precipitate. If it does not redissolve, the solution may need to be discarded. To avoid this, ensure the initial stock concentration is not oversaturated. |
| Inconsistent results between experiments using the same stock solution. | Potential degradation of the compound over time or with each freeze-thaw cycle. | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. If degradation is still suspected, perform a stability test as outlined in the experimental protocols below. |
Quantitative Data Summary
| Compound | Solvent | Storage Temperature | Recommended Storage Duration | Source |
| This compound | DMSO | -80°C | 6 months | [1] |
| This compound | DMSO | -20°C | 1 month | [1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a method to validate the stability of a stored this compound DMSO stock solution.
Objective: To compare the biological activity of a stored this compound stock solution against a freshly prepared stock solution.
Materials:
-
Stored this compound DMSO stock solution (stored at -80°C)
-
Lyophilized this compound powder
-
Anhydrous DMSO
-
Relevant cell line or enzymatic assay for this compound activity
-
Appropriate assay reagents (e.g., cell culture media, buffers, substrates)
-
Standard laboratory equipment (pipettes, incubators, plate readers, etc.)
Methodology:
-
Preparation of Fresh Stock Solution:
-
On the day of the experiment, prepare a fresh stock solution of this compound in anhydrous DMSO at the same concentration as your stored stock.
-
-
Serial Dilutions:
-
Prepare serial dilutions of both the stored and the freshly prepared this compound stock solutions in the appropriate assay buffer or cell culture medium.
-
-
Activity Assay:
-
Perform your standard biological assay (e.g., an in vitro HDAC10 enzymatic assay or a cell-based assay measuring a downstream effect of HDAC10 inhibition).
-
Include a vehicle control (DMSO only) and a range of concentrations for both the stored and fresh this compound solutions.
-
-
Data Analysis:
-
Measure the activity at each concentration and plot dose-response curves for both the stored and fresh compound.
-
Calculate the IC50 (half-maximal inhibitory concentration) values for both solutions.
-
-
Interpretation:
-
If the IC50 values of the stored and fresh solutions are comparable, it indicates that the stored stock is stable.
-
A significant increase in the IC50 value of the stored solution compared to the fresh solution suggests degradation of the compound.
-
Visualizations
Caption: Workflow for assessing the stability of stored this compound.
Caption: Troubleshooting decision tree for this compound stability issues.
References
How to interpret negative results from Hdac10-IN-1 experiments
Welcome to the technical support center for Hdac10-IN-1 experiments. This resource is designed to help researchers, scientists, and drug development professionals interpret unexpected or negative results and troubleshoot their experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a chemical probe that inhibits the activity of Histone Deacetylase 10 (HDAC10). HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[1][2][3] This deacetylation can lead to chromatin compaction and transcriptional repression.[2][4] HDAC10 is a class IIb HDAC and has been implicated in various cellular processes including cell cycle progression, apoptosis, and autophagy.[1][5][6][7] Therefore, this compound is expected to increase the acetylation of HDAC10 substrates, leading to downstream effects on gene expression and cellular phenotypes.
Q2: I am not observing the expected phenotype (e.g., decreased cell proliferation, increased apoptosis) after treating my cells with this compound. What could be the reason?
There are several potential reasons for not observing the expected phenotype:
-
Cell Line Specificity: The function of HDAC10 can be highly context-dependent, varying between different cell types and tissues.[5][8] Your cell line of interest may not express sufficient levels of HDAC10, or HDAC10 may not play a critical role in the specific cellular process you are investigating in that context.
-
Compensatory Mechanisms: Other HDACs or cellular pathways might compensate for the inhibition of HDAC10, thus masking the expected phenotype.
-
Suboptimal Experimental Conditions: The concentration of this compound, treatment duration, or cell density may not be optimal.
-
Inhibitor Potency and Specificity: While designed to be an inhibitor, the potency and specificity of this compound against HDAC10 in your specific experimental system may vary.
Q3: How can I confirm that this compound is active in my cells?
To confirm the activity of this compound, you should assess the acetylation status of known or suspected HDAC10 substrates. While specific substrates of HDAC10 are still being identified, you can look at global changes in histone acetylation (e.g., acetyl-H3, acetyl-H4) or the acetylation of non-histone proteins known to be targeted by other class IIb HDACs. An increase in acetylation of these substrates upon treatment would indicate that the inhibitor is active.
Q4: Are there any known off-target effects of this compound that could explain my results?
The specificity of any small molecule inhibitor is never absolute. This compound may have off-target effects on other HDAC isoforms or other proteins. It is crucial to include appropriate controls in your experiments, such as comparing the effects of this compound to those of other known HDAC inhibitors with different selectivity profiles.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during this compound experiments.
Problem 1: No observable change in cell viability or proliferation.
Possible Causes & Troubleshooting Steps
| Possible Cause | Suggested Troubleshooting Steps |
| Low HDAC10 Expression | 1. Verify HDAC10 Expression: Check the baseline expression level of HDAC10 in your cell line using qPCR or Western blot. Compare it to a positive control cell line if available. 2. Choose a Different Cell Line: If HDAC10 expression is low or absent, consider using a cell line known to have higher HDAC10 expression. |
| Ineffective Inhibitor Concentration | 1. Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal effective concentration for your cell line. 2. Time-Course Experiment: Evaluate the effect of this compound at different time points (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Cellular Resistance/Compensatory Mechanisms | 1. Combination Therapy: Consider combining this compound with other therapeutic agents to overcome potential resistance mechanisms. 2. Knockdown/Knockout Studies: Use siRNA or CRISPR to specifically deplete HDAC10 and compare the phenotype to that observed with this compound treatment. This can help distinguish on-target from off-target effects. |
| Inhibitor Instability | 1. Fresh Preparation: Prepare fresh solutions of this compound for each experiment. 2. Proper Storage: Ensure the inhibitor is stored correctly according to the manufacturer's instructions to maintain its stability. |
Problem 2: No detectable increase in histone or non-histone protein acetylation.
Possible Causes & Troubleshooting Steps
| Possible Cause | Suggested Troubleshooting Steps |
| Ineffective Nuclear Localization | 1. Subcellular Fractionation: Perform subcellular fractionation followed by Western blotting to determine if this compound is reaching the nucleus and affecting the acetylation of nuclear proteins. HDAC10 can be found in both the nucleus and cytoplasm.[6][8] |
| Antibody Issues | 1. Antibody Validation: Validate the specificity and sensitivity of your acetyl-lysine antibodies using appropriate positive and negative controls. 2. Use of Pan-acetyl Lysine Antibody: A pan-acetyl lysine antibody can be used to detect global changes in protein acetylation. |
| Limited Effect on Histones | 1. Focus on Non-Histone Substrates: HDAC10 may have a more pronounced effect on non-histone proteins.[3] Investigate the acetylation status of known non-histone targets of class IIb HDACs. |
Experimental Protocols
Western Blot for Acetylated Histones
-
Cell Lysis: Treat cells with this compound or vehicle control. Harvest and lyse cells in RIPA buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A and Sodium Butyrate).
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-H3, anti-Actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle control.
-
MTT Incubation: After the desired treatment period (e.g., 48 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization and Measurement: Remove the MTT solution and add DMSO to solubilize the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizing Experimental Logic and Pathways
Troubleshooting Workflow for Negative this compound Results
Caption: A flowchart to guide troubleshooting when experiments with this compound yield negative results.
Simplified HDAC10 Signaling Pathway
Caption: A diagram illustrating the inhibitory action of this compound on HDAC10 and its downstream effects.
References
- 1. scbt.com [scbt.com]
- 2. genecards.org [genecards.org]
- 3. mdpi.com [mdpi.com]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7–HMGA2–Cyclin A2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC10 promotes lung cancer proliferation via AKT phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Hdac10-IN-1 induced cytotoxicity in primary cells
Welcome to the technical support center for Hdac10-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential cytotoxicity in primary cells during your experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as compound 13b) is a potent and highly selective inhibitor of Histone Deacetylase 10 (HDAC10), with an IC50 of 58 nM.[1] HDAC10 is a class IIb HDAC that primarily functions as a polyamine deacetylase.[2][3] Its activity is linked to several cellular processes, including autophagy, DNA replication, and cellular stress responses.[4][5][6] By inhibiting HDAC10, this compound can modulate these pathways, which is of interest in various research contexts, particularly in oncology.
Q2: Is this compound expected to be toxic to primary cells?
Current research suggests that highly selective HDAC10 inhibitors may have a favorable cytotoxicity profile in non-malignant cells. For instance, this compound and a similar compound were found to be non-toxic to normal human kidney (HEK293) cells.[1] Another selective HDAC10 inhibitor, FM60, exhibited negligible cytotoxicity in primary mouse bone marrow-derived macrophages.[7][8] This suggests that the on-target effects of Hdac10 inhibition may be well-tolerated by primary cells compared to cancer cells. However, cytotoxicity can be cell-type dependent and influenced by experimental conditions.
Q3: What are the initial signs of cytotoxicity in primary cell cultures treated with this compound?
Initial indicators of cytotoxicity can include:
-
Morphological Changes: Observe cells under a microscope for changes such as rounding, detachment (for adherent cells), shrinkage, or the appearance of vacuoles in the cytoplasm.
-
Reduced Cell Proliferation: A noticeable decrease in the rate of cell division compared to untreated control cells.
-
Decreased Viability: An increase in the percentage of dead cells as determined by viability assays like Trypan Blue exclusion.
-
Changes in Media Color: A rapid acidification of the culture medium (turning yellow) can sometimes indicate cellular stress, although this is not a specific marker of cytotoxicity.
Troubleshooting Guide: Minimizing Cytotoxicity
Q4: I am observing significant cell death in my primary cells after treatment with this compound. What are the first steps to troubleshoot this?
If you observe unexpected cytotoxicity, a systematic approach is crucial. The first step is to confirm the basics of your experimental setup and then to optimize the inhibitor's concentration and exposure time.
Caption: Troubleshooting workflow for addressing this compound cytotoxicity.
Q5: How do I determine the optimal, non-toxic concentration of this compound for my specific primary cell type?
The ideal concentration provides the desired biological effect with minimal impact on cell viability. A dose-response experiment is the best way to determine this.
Recommended Experimental Workflow:
-
Cell Seeding: Plate your primary cells at an optimized density. Cell density can influence susceptibility to cytotoxic agents.
-
Dose Range: Prepare a wide range of this compound concentrations. A logarithmic scale is often a good starting point (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Treatment: Treat the cells with the different concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a reliable cell viability assay, such as the MTT or LDH assay, to quantify cytotoxicity across the concentration range.
-
Data Analysis: Plot cell viability against the inhibitor concentration to determine the concentration that causes 50% of cell death (LC50) and the concentration range that maintains high viability while still achieving the desired biological effect.
Caption: Workflow for determining optimal this compound concentration.
Q6: My primary cells are particularly sensitive. How can I modify my culture conditions to improve their resilience to this compound?
-
Optimize Cell Density: Both very low and very high cell densities can increase cellular stress. Perform a cell titration experiment to find the optimal seeding density for your primary cells in your chosen assay format.[9][10]
-
Use High-Quality Media and Supplements: Ensure your basal medium is fresh and appropriate for your cell type. The quality and lot of serum (if used) can significantly impact cell health.
-
Consider Serum-Free Media: In some cases, serum components can interact with compounds or introduce variability. Transitioning to a serum-free medium formulation designed for your cell type may improve consistency and reduce non-specific effects.[11][12][13]
-
Reduce Incubation Time: If a shorter exposure is sufficient to observe the desired biological effect of Hdac10 inhibition, reducing the incubation time can minimize cumulative toxicity.
Q7: Are there any supplements or cytoprotective agents I can add to my culture medium to reduce this compound induced cytotoxicity?
While specific cytoprotective agents for this compound have not been documented, general strategies to enhance primary cell robustness can be employed:
-
Antioxidants: Compounds like N-acetylcysteine (NAC) can mitigate oxidative stress, which is a common mechanism of drug-induced cytotoxicity.
-
Specific Nutrients: Supplementing the medium with components that may be depleted during culture, such as non-essential amino acids, vitamins, or specific lipids, can improve overall cell health.
-
Growth Factors: Depending on the primary cell type, the addition of specific growth factors or cytokines can enhance survival signaling pathways.
It is critical to validate the effect of any new supplement on your experimental system, as it could potentially interfere with the mechanism of action of this compound.
Data Presentation
Table 1: Inhibitory Activity of Selective HDAC10 Inhibitors
| Compound | Target | IC50 | Notes | Reference |
|---|---|---|---|---|
| This compound (13b) | HDAC10 | 58 nM | Highly selective; modulates autophagy. | [1] |
| FM60 | HDAC10 | 0.9 nM | Negligible cytotoxicity in primary macrophages. | [7][8] |
| Compound 36 | HDAC10 | pIC50 = 8.4 | High selectivity over Class I HDACs. |[3] |
Signaling Pathways
HDAC10 is known to play a role in regulating autophagy, a cellular process for degrading and recycling cellular components. Inhibition of HDAC10 can disrupt this process, which may contribute to its effects in cancer cells.
Caption: Simplified pathway showing Hdac10's role in autophagy.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere/recover for 12-24 hours.
-
Treatment: Add various concentrations of this compound to the wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24-72 hours) at 37°C in a CO2 incubator.
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubate with MTT: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the release of LDH from cells with damaged membranes.
-
Cell Plating and Treatment: Follow steps 1 and 2 as in the MTT assay protocol.
-
Incubation: Incubate for the desired time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes to pellet the cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare Reaction Mixture: Prepare the LDH assay reaction mixture according to the manufacturer's instructions.
-
Add Reaction Mixture: Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
-
Read Absorbance: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with detergent).
Protocol 3: Trypan Blue Exclusion Assay for Viability
A direct counting method to distinguish viable from non-viable cells.
-
Cell Suspension: Prepare a single-cell suspension from your treated and control cultures.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.[15]
-
Incubation: Incubate for 1-3 minutes at room temperature.[16][17]
-
Loading: Load 10 µL of the mixture into a hemocytometer.
-
Counting: Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.[15]
Protocol 4: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Collect both adherent and suspension cells from your treated and control cultures.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[18]
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[18]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry immediately. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both stains.[19]
References
- 1. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 10, a potential epigenetic target for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibitors of Histone Deacetylase 10 (HDAC-10) | Bentham Science [benthamscience.com]
- 4. The protein deacetylase HDAC10 controls DNA replication in malignant lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Serum free cancer cell line media [sigmaaldrich.com]
- 13. Serum-Free Media (SFM) | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 16. brd.nci.nih.gov [brd.nci.nih.gov]
- 17. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Negative and positive controls for Hdac10-IN-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hdac10-IN-1 in their experiments. The information is tailored for scientists in academic and drug development settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as compound 13b, is a potent and highly selective inhibitor of Histone Deacetylase 10 (HDAC10) with an IC50 value of 58 nM.[1][2][3] Unlike pan-HDAC inhibitors that target multiple HDAC isoforms, this compound exhibits high specificity for HDAC10 over other HDACs, particularly HDAC6 and class I HDACs. HDAC10 is a class IIb histone deacetylase that primarily functions as a polyamine deacetylase. By inhibiting HDAC10, this compound can modulate cellular processes such as autophagy.[1][2][3]
Q2: What are appropriate positive controls for experiments involving this compound?
A2: The choice of a positive control depends on the specific experiment:
-
For in vitro HDAC activity assays: A well-characterized pan-HDAC inhibitor like Trichostatin A (TSA) or Suberoylanilide Hydroxamic Acid (SAHA) can be used to ensure the assay is working correctly and to demonstrate general HDAC inhibition.
-
For cellular assays assessing HDAC10-specific effects: It is advisable to use a different potent and selective HDAC10 inhibitor as a positive control to confirm that the observed phenotype is due to HDAC10 inhibition.
-
For assessing effects on Class I HDACs (as a control for selectivity): A Class I-selective inhibitor like Entinostat (MS-275) can be used to demonstrate that the effects of this compound are not due to off-target inhibition of Class I HDACs.
Q3: What are the recommended negative controls for this compound experiments?
A3: Selecting appropriate negative controls is crucial for interpreting your results:
-
Vehicle Control: The most common negative control is the vehicle used to dissolve this compound, which is typically dimethyl sulfoxide (DMSO). Cells treated with the same concentration of DMSO as the this compound-treated cells serve as the baseline.
-
Inactive Structural Analog: The ideal negative control is a structurally similar molecule to this compound that does not inhibit HDAC10. However, a commercially available, validated inactive analog for this compound is not readily documented.
-
Alternative Negative Control Strategy: In the absence of an inactive analog, using a known inactive compound with similar chemical properties or a structurally unrelated HDAC inhibitor at a very low, non-inhibitory concentration can provide additional confidence that the observed effects are specific to HDAC10 inhibition by this compound.
Troubleshooting Guides
In Vitro HDAC Activity Assay
| Problem | Possible Cause | Solution |
| No or low signal in positive control (e.g., HeLa nuclear extract) | Enzyme degradation | Ensure nuclear extracts are freshly prepared and have been stored properly at -80°C. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer composition | Verify the pH and salt concentration of your assay buffer. | |
| Substrate degradation | Ensure the fluorometric substrate is stored correctly, protected from light, and has not expired. | |
| High background fluorescence | Contaminated reagents or microplate | Use fresh, high-quality reagents and new, clean microplates. |
| Insufficient washing steps | Ensure all washing steps in the protocol are performed thoroughly. | |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. |
| Temperature fluctuations | Maintain a consistent temperature during the incubation steps. |
Western Blot for Histone/Tubulin Acetylation
| Problem | Possible Cause | Solution |
| No increase in acetylation after this compound treatment | Insufficient inhibitor concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your cell line. |
| Poor antibody quality | Use a validated antibody specific for the acetylated form of your protein of interest. | |
| Inefficient protein extraction | Use a lysis buffer containing a pan-HDAC inhibitor (like TSA) to prevent deacetylation during sample preparation. | |
| High background on the membrane | Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). |
| Antibody concentration too high | Titrate your primary and secondary antibodies to determine the optimal dilution. | |
| Weak or no signal for total histone/tubulin (loading control) | Low protein loading | Ensure you are loading a sufficient amount of total protein (typically 10-30 µg). |
| Poor protein transfer | Optimize transfer conditions (time, voltage) and ensure the membrane is properly activated. |
Flow Cytometry for Autophagy (LysoTracker Staining)
| Problem | Possible Cause | Solution |
| Weak LysoTracker signal | Low dye concentration or insufficient incubation time | Optimize the LysoTracker concentration and incubation time for your specific cell type. |
| Cell death | High concentrations of this compound or prolonged incubation may induce cell death, leading to loss of lysosomal integrity. Co-stain with a viability dye to exclude dead cells from the analysis. | |
| High background fluorescence | Dye precipitation | Ensure LysoTracker is fully dissolved and diluted in the recommended buffer. |
| Autofluorescence | Include an unstained control to assess the level of cellular autofluorescence and set your gates accordingly. | |
| Inconsistent results | Cell handling stress | Handle cells gently during harvesting and staining to avoid inducing autophagy artifacts. |
| Instrument settings | Ensure consistent laser alignment and detector settings between experiments. |
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Target | IC50 |
| HDAC10 | 58 nM |
| HDAC6 | High specificity over HDAC6 (exact IC50 not specified in provided sources) |
| Class I HDACs | No significant impact (exact IC50s not specified in provided sources) |
Data compiled from available research literature.[1][2][3]
Experimental Protocols
Protocol 1: In Vitro HDAC Activity Assay (Fluorometric)
-
Prepare Reagents:
-
HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
HDAC Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).
-
Developer: Trypsin in assay buffer.
-
Positive Control: Pan-HDAC inhibitor (e.g., 1 µM TSA).
-
Negative Control: DMSO.
-
-
Assay Procedure:
-
In a 96-well black plate, add 40 µL of HDAC Assay Buffer.
-
Add 5 µL of your test compound (this compound, positive control, or negative control).
-
Add 5 µL of purified HDAC10 enzyme or nuclear extract containing HDAC activity.
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the HDAC substrate solution.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of developer solution containing a pan-HDAC inhibitor (to stop further deacetylation).
-
Incubate at 37°C for 15 minutes.
-
Measure fluorescence using a microplate reader (Excitation: 355 nm, Emission: 460 nm).
-
Protocol 2: Western Blot for Acetylated Tubulin
-
Cell Lysis:
-
Treat cells with this compound or controls for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors, and a pan-HDAC inhibitor (e.g., TSA).
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against acetylated tubulin (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane with an antibody against total tubulin or a loading control like GAPDH or β-actin.
-
Protocol 3: Flow Cytometry for Autophagy Assessment
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound or controls for the desired time. Include a positive control for autophagy induction (e.g., rapamycin or starvation).
-
-
LysoTracker Staining:
-
During the last 30-60 minutes of treatment, add LysoTracker dye (e.g., LysoTracker Red DND-99) to the cell culture medium at the manufacturer's recommended concentration (typically 50-75 nM).
-
Incubate at 37°C.
-
-
Cell Harvesting and Staining:
-
Gently harvest the cells (e.g., using trypsin or a cell scraper).
-
Wash the cells with PBS.
-
(Optional) Stain with a viability dye to exclude dead cells.
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer, using an appropriate laser and filter for the LysoTracker dye.
-
Analyze the data by gating on the live cell population and quantifying the mean fluorescence intensity of the LysoTracker signal.
-
Visualizations
References
- 1. Histone deacetylase 10 knockout activates chaperone-mediated autophagy and accelerates the decomposition of its substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
Improving the sensitivity of Hdac10-IN-1 activity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Hdac10-IN-1 activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of Histone Deacetylase 10 (HDAC10). HDAC10 is a unique member of the class IIb HDAC family, functioning as a polyamine deacetylase with high substrate specificity for N8-acetylspermidine.[1] By inhibiting HDAC10, this compound can modulate cellular processes such as autophagy, making it a valuable tool for cancer research.[1][2]
Q2: What is the most suitable substrate for an this compound activity assay?
Given that HDAC10 is a polyamine deacetylase, traditional acetylated lysine-based substrates used for other HDACs may yield weak signals. The preferred substrate is N8-acetylspermidine or a derivative thereof.[1][3] A fluorogenic substrate, such as an aminocoumarin-labeled acetyl-spermidine derivative, has been successfully used to develop a sensitive high-throughput screening assay for HDAC10 inhibitors.[3]
Q3: What are the key differences between HDAC10 and other HDACs?
HDAC10 has a distinct substrate specificity compared to other HDAC isozymes. While most HDACs are lysine deacetylases, HDAC10 preferentially deacetylates polyamines like N8-acetylspermidine.[4] Structurally, HDAC10 possesses a unique active site with a "gatekeeper" residue (Glu274 in zebrafish HDAC10) that favors the binding of cationic polyamine substrates.[1][3]
Q4: How does inhibition of HDAC10 by this compound affect autophagy?
HDAC10 promotes autophagy-mediated cell survival in some cancer cells, such as neuroblastoma.[2] Inhibition of HDAC10 by compounds like this compound can disrupt the autophagic flux, leading to an accumulation of autophagosomes and lysosomes.[2][4] This disruption of autophagy can sensitize cancer cells to chemotherapy.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Signal or No Activity Detected | Inappropriate Substrate: Using a generic acetylated lysine substrate. | Switch to a polyamine-based substrate like N8-acetylspermidine or a fluorogenic derivative specific for HDAC10.[3] |
| Inactive Enzyme: Improper storage or handling of the HDAC10 enzyme. | Ensure the enzyme is stored at the recommended temperature (-80°C) and avoid repeated freeze-thaw cycles. Use a fresh aliquot of the enzyme.[5] | |
| Suboptimal Assay Buffer: The pH or ionic strength of the buffer may not be optimal for HDAC10 activity. | Use an assay buffer with a pH around 7.5 and adjust salt concentrations (e.g., 100 mM NaCl, 5 mM KCl) as recommended in specific protocols.[6] | |
| High Background Signal | Substrate Instability: The fluorogenic substrate may be unstable and hydrolyzing spontaneously. | Prepare the substrate solution fresh before each experiment. Protect from light if it is photosensitive. |
| Contaminating Protease Activity: If using a two-step assay with a developer solution containing a protease, contaminating proteases in the enzyme preparation could cleave the substrate prematurely. | Include a broad-spectrum protease inhibitor cocktail in the cell lysis buffer during enzyme preparation, but be aware that some protease inhibitors can interfere with the developer step in certain assay formats.[5] | |
| Inconsistent Results (High Variability) | Pipetting Errors: Inaccurate dispensing of small volumes of enzyme, substrate, or inhibitor. | Use calibrated pipettes and pre-wet the tips before dispensing. For high-throughput screening, consider using automated liquid handlers. |
| Temperature Fluctuations: Inconsistent incubation temperatures between wells or plates. | Ensure uniform temperature across the microplate by using an incubator with good temperature distribution. Allow plates to equilibrate to the reaction temperature before adding reagents. | |
| Edge Effects: Evaporation from the outer wells of the microplate during incubation. | Avoid using the outermost wells of the plate for critical samples. Alternatively, fill the outer wells with buffer or water to minimize evaporation from the inner wells. | |
| Unexpected IC50 Values | Incorrect Inhibitor Concentration: Errors in serial dilutions of this compound. | Prepare fresh serial dilutions of the inhibitor for each experiment. Verify the stock concentration of the inhibitor. |
| Assay Conditions Affecting Inhibitor Potency: The substrate concentration relative to its Km value can influence the apparent IC50. | Standardize the substrate concentration across all experiments. Ideally, use a substrate concentration at or below the Km value. | |
| Time-Dependent Inhibition: The inhibitor may have a slow binding mechanism. | Pre-incubate the enzyme with the inhibitor for a sufficient period before adding the substrate to allow for binding to reach equilibrium.[7] |
Quantitative Data Summary
The following table summarizes the inhibitory activity of various compounds against HDAC10 and other HDACs. This data can be used for comparison and to assess the selectivity of this compound.
| Compound | HDAC10 IC50 (nM) | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) | Reference |
| This compound (Compound 1) | 5 | - | - | - | [8] |
| Tubastatin A | - | - | - | - | [4] |
| Compound 4a | 37 ± 10 | >10000 | 1254 ± 101 | >10000 | [4] |
| Compound 4c | 24 ± 5 | >10000 | 191.3 ± 25.3 | >10000 | [4] |
| Compound 6b | 43 ± 7 | >10000 | 652.7 ± 89.3 | >10000 | [4] |
| Compound 10c | 11 ± 1 | >10000 | 1687 ± 239 | >10000 | [4] |
| Compound 13b | 33 ± 3 | >10000 | >10000 | >10000 | [4] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
Fluorescent Assay for HDAC10 Activity using a Spermidine-Based Substrate
This protocol is adapted from a method developed for the high-throughput screening of HDAC10 inhibitors.[3]
Materials:
-
Recombinant human HDAC10 enzyme
-
Ac-spermidine-AMC (fluorescent substrate)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM KCl, 1 mM MgCl2
-
Stop Solution: Contains naphthalene-2,3-dialdehyde (NDA) and a nucleophile (e.g., Mesna)
-
This compound or other test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well black microplate, add the HDAC10 enzyme diluted in Assay Buffer to each well.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Ac-spermidine-AMC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the Stop Solution to each well. The NDA in the stop solution reacts with the deacetylated spermidine-AMC to form a non-fluorescent product, effectively quenching the fluorescence of the deacetylated product.
-
Measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 390 nm. The remaining fluorescence is proportional to the amount of unreacted substrate and therefore inversely proportional to HDAC10 activity.
General Colorimetric HDAC Activity Assay
This is a general protocol that can be adapted for HDAC10 if a suitable colorimetric polyamine-based substrate is available.
Materials:
-
HDAC10 enzyme
-
HDAC colorimetric substrate
-
Assay Buffer
-
Developer solution
-
This compound or other test compounds
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Add Assay Buffer, the HDAC10 enzyme, and this compound (or vehicle) to the wells of a 96-well plate.
-
Incubate at 37°C for 10 minutes.
-
Add the HDAC colorimetric substrate to start the reaction.
-
Incubate at 37°C for 30-60 minutes.
-
Add the Developer solution to each well to stop the reaction and generate the chromophore.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 405 nm.
Visualizations
Caption: Signaling pathway of HDAC10 in promoting autophagy and cell survival, and its inhibition by this compound.
Caption: Experimental workflow for a fluorescent this compound activity assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Histone deacetylase 10 promotes autophagy-mediated cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First Fluorescent Acetylspermidine Deacetylation Assay for HDAC10 Identifies Selective Inhibitors with Cellular Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. Binding of N8-Acetylspermidine Analogues to Histone Deacetylase 10 Reveals Molecular Strategies for Blocking Polyamine Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate | AAT Bioquest [aatbio.com]
- 8. Structural Basis for the Selective Inhibition of HDAC10, the Cytosolic Polyamine Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Hdac10-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hdac10-IN-1. Our goal is to help you address potential batch-to-batch variability and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different lots of this compound. What could be the cause?
A1: Batch-to-batch variability in small molecule inhibitors like this compound can stem from several factors. These include differences in purity, the presence of residual solvents or contaminants from synthesis, variations in crystalline structure, or degradation of the compound due to improper storage. It is crucial to implement quality control checks on each new batch to ensure consistency.
Q2: How can we verify the identity and purity of a new batch of this compound?
A2: We recommend performing a combination of analytical tests to confirm the identity and purity of each new lot. High-Performance Liquid Chromatography (HPLC) can assess purity by detecting contaminants and degradation products. Mass Spectrometry (MS) will confirm the molecular weight of the compound. Comparing the data from a new batch to a previously validated, high-performing batch is a recommended practice.
Q3: Our current batch of this compound seems less potent than a previous one. How can we confirm its biological activity?
A3: A cell-based assay is the most effective way to determine the functional potency of this compound. We recommend performing a dose-response experiment to calculate the IC50 value of the new batch and compare it to the expected value of 58 nM and the performance of a trusted previous lot.[1] A significant shift in the IC50 value indicates a difference in potency.
Q4: What are the best practices for storing and handling this compound to maintain its stability?
A4: Proper storage is critical for the stability of this compound. The solid compound should be stored at -20°C for short-term storage and -80°C for long-term storage. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For stock solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, it is stable for up to 1 month.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or no inhibition of HDAC10 activity | 1. Incorrect concentration of this compound. 2. Degraded compound due to improper storage. 3. Low purity of the current batch. | 1. Verify calculations and dilution series. 2. Perform a cell-based activity assay to determine the IC50. 3. Analyze purity using HPLC. |
| Inconsistent results across replicate experiments | 1. Incomplete solubilization of the compound. 2. Instability of the compound in the assay medium. 3. Variability in cell health or density. | 1. Ensure complete dissolution in an appropriate solvent (e.g., DMSO) before further dilution. 2. Prepare fresh dilutions for each experiment. 3. Standardize cell seeding protocols and monitor cell viability. |
| Unexpected off-target effects | Presence of impurities from the synthesis process. | Characterize the batch using HPLC and Mass Spectrometry to identify any potential impurities that may have biological activity. |
| Precipitation of the compound in cell culture media | Poor solubility of the compound at the working concentration. | Decrease the final concentration of the inhibitor. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed recommended limits (typically <0.5%). |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a batch of this compound and identify any potential impurities or degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Method:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution to a final concentration of 50 µM in the mobile phase.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
-
Data Analysis: Analyze the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Compare the retention time of the main peak to a previously validated batch.
Protocol 2: Molecular Weight Confirmation of this compound by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
LC-MS grade solvent (e.g., acetonitrile/water with 0.1% formic acid)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Method:
-
Sample Preparation: Prepare a 10 µM solution of this compound in the LC-MS solvent.
-
Infusion: Directly infuse the sample into the mass spectrometer or inject it through an LC system.
-
MS Analysis: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Look for the [M+H]+ ion corresponding to the expected molecular weight of this compound (C16H20N4O3, MW = 316.36). The expected m/z for the [M+H]+ ion is approximately 317.16.
Protocol 3: Cell-Based HDAC Activity Assay
Objective: To determine the in-cell potency (IC50) of this compound.
Materials:
-
Cells expressing HDAC10 (e.g., neuroblastoma cell lines)
-
Cell culture medium and supplements
-
This compound
-
HDAC activity assay kit (fluorometric or colorimetric)
-
96-well plates
-
Plate reader
Method:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
HDAC Activity Measurement: Follow the manufacturer's instructions for the chosen HDAC activity assay kit. This typically involves lysing the cells and adding a fluorogenic HDAC substrate.
-
Data Acquisition: Read the fluorescence or absorbance using a plate reader at the recommended wavelengths.
-
Data Analysis: Plot the percentage of HDAC inhibition versus the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Visualizations
Signaling Pathways Involving HDAC10
Experimental Workflow for this compound Quality Control
References
Refining Hdac10-IN-1 treatment duration for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Hdac10-IN-1. Our goal is to help you refine treatment duration for maximal therapeutic effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as compound 13b, is a potent and highly selective inhibitor of Histone Deacetylase 10 (HDAC10), with an IC50 value of 58 nM.[1] HDAC10 is a class IIb histone deacetylase that primarily functions as a polyamine deacetylase.[2][3] By inhibiting HDAC10, this compound can modulate various cellular processes, including autophagy, making it a valuable tool for studying the biological roles of HDAC10 and for potential therapeutic development, particularly in oncology.[1][4]
Q2: What is the recommended starting concentration and treatment duration for this compound in cell culture experiments?
A2: The optimal concentration and duration of this compound treatment are cell-line dependent. Based on available research, a starting concentration range of 2-15 µM for a 24-hour treatment period is recommended for initial experiments in cell lines like acute myeloid leukemia (AML) cells.[2][4] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint.
Q3: How can I confirm that this compound is engaging its target in my cells?
A3: Target engagement can be confirmed by observing established downstream effects of HDAC10 inhibition. A validated method is to assess the formation of autolysosomes using flow cytometry.[2][4] Inhibition of HDAC10 has been shown to cause an accumulation of autolysosomes in certain cell types, such as neuroblastoma and AML cells.[2][4] Additionally, you can perform western blot analysis to check for changes in the acetylation status of known HDAC10 substrates, although specific and reliable antibodies for these may be limited.
Q4: Is this compound expected to be cytotoxic?
A4: Selective HDAC10 inhibitors like this compound have been shown to be non-toxic to normal human kidney cells and do not typically trigger apoptosis in cell lines such as MV4-11 AML cells at effective concentrations (2–15 μM) after 24 hours of treatment.[2][4] However, cytotoxicity can be cell-type specific and may be observed at higher concentrations or longer incubation times. It is always recommended to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assays.
Q5: What are the known off-target effects of this compound?
A5: this compound has been demonstrated to be highly selective for HDAC10 over other HDAC isoforms, particularly HDAC6 and class I HDACs.[2][4] However, as with any small molecule inhibitor, off-target effects are possible, especially at high concentrations. It is good practice to include appropriate controls, such as a structurally related inactive compound if available, or to validate key findings using a secondary method like siRNA-mediated knockdown of HDAC10.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect after this compound treatment. | 1. Suboptimal concentration or treatment duration.2. Low expression of HDAC10 in the cell line.3. Insensitive assay for the intended endpoint.4. Degradation of the inhibitor. | 1. Perform a dose-response (e.g., 0.1-25 µM) and time-course (e.g., 12, 24, 48, 72 hours) experiment.2. Verify HDAC10 expression in your cell line via qPCR or western blot.3. Ensure your assay is validated for detecting the expected biological outcome of HDAC10 inhibition (e.g., autophagy modulation).4. Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO and store aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] |
| High levels of cytotoxicity observed. | 1. Concentration of this compound is too high.2. Extended treatment duration.3. Cell line is particularly sensitive to HDAC10 inhibition.4. Solvent (e.g., DMSO) toxicity. | 1. Lower the concentration of this compound based on a dose-response curve.2. Reduce the treatment duration.3. Confirm that the observed cytotoxicity is not present in non-cancerous cell lines (if applicable).4. Ensure the final concentration of the solvent in your culture medium is non-toxic (typically <0.1%). |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number).2. Inconsistent preparation of this compound solutions.3. Fluctuation in incubation times. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range.2. Prepare a large batch of inhibitor stock solution and store in single-use aliquots.3. Use a precise timer for all incubation steps. |
| Unexpected phenotypic changes observed. | 1. Potential off-target effects of the inhibitor.2. The biological role of HDAC10 in the specific cell context is not fully understood. | 1. Test the inhibitor at the lowest effective concentration.2. Validate the phenotype by knocking down HDAC10 using siRNA or shRNA.3. Consult the literature for known functions of HDAC10 in similar biological systems. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (Compound 13b) and a Related Compound (10c)
| Compound | drHDAC10 IC50 (nM) | hHDAC1 IC50 (nM) | hHDAC6 IC50 (nM) | hHDAC8 IC50 (nM) |
| This compound (13b) | 58 | >100,000 | 18,000 | 2,700 |
| 10c | 22 | >100,000 | 8,700 | 510 |
Data sourced from a study on the synthesis and characterization of piperidine-4-acrylhydroxamates as selective HDAC10 inhibitors.[2]
Table 2: Recommended Concentration and Treatment Duration Ranges for Initial Experiments
| Cell Type | Concentration Range (µM) | Treatment Duration (hours) | Primary Observed Effect |
| Acute Myeloid Leukemia (MV4-11) | 2 - 15 | 24 | Accumulation of autolysosomes |
| Neuroblastoma (SK-N-BE(2)-C) | 2 - 15 | 24 | Expansion and acidification of the lysosomal compartment |
| General starting recommendation | 1 - 25 | 24 - 72 | Cell-type dependent |
It is critical to empirically determine the optimal conditions for each specific cell line and experimental endpoint.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Protein Acetylation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and HDAC inhibitors (e.g., Trichostatin A and sodium butyrate).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against your protein of interest (e.g., acetylated-tubulin as a control for HDAC6 off-target effects, or a known HDAC10 substrate if a specific antibody is available) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Autolysosome Formation
-
Cell Treatment: Treat cells in suspension or adherent cells in a 6-well plate with this compound at the desired concentration and for the optimal duration.
-
Staining: Use a specific fluorescent probe for autolysosomes (e.g., CYTO-ID® Autophagy Detection Kit) according to the manufacturer's instructions. This typically involves a 30-minute incubation at 37°C.
-
Cell Harvesting (for adherent cells): Gently trypsinize and collect the cells.
-
Washing: Wash the cells with a suitable buffer provided in the kit or PBS.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC).
-
Data Analysis: Quantify the increase in fluorescence intensity in treated cells compared to control cells, which corresponds to the accumulation of autolysosomes.
Visualizations
Caption: this compound inhibits HDAC10, impacting polyamine-regulated autophagy and cell survival.
Caption: Workflow for optimizing this compound treatment duration and concentration.
Caption: Decision tree for troubleshooting common this compound experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for the Selective Inhibition of HDAC10, the Cytosolic Polyamine Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of histone deacetylase 10 (HDAC10) inhibitors that modulate autophagy in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Hdac10-IN-1 Versus Other Selective HDAC10 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 10 (HDAC10), a class IIb HDAC, has emerged as a compelling therapeutic target, particularly in oncology, due to its pivotal role in regulating autophagy, a cellular process critical for cancer cell survival and drug resistance. The development of selective HDAC10 inhibitors is a key focus for researchers aiming to modulate this pathway for therapeutic benefit. This guide provides a detailed comparison of Hdac10-IN-1 with other notable selective HDAC10 inhibitors, focusing on their biochemical potency, selectivity, and cellular effects, supported by experimental data and protocols.
Performance Comparison of Selective HDAC10 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound, TH34, and Tubastatin A against a panel of HDAC isoforms. This compound demonstrates high potency and selectivity for HDAC10.
| Inhibitor | HDAC10 IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) | Reference(s) |
| This compound | 58 | >10,000 | >10,000 | >10,000 | 1,300 | >10,000 | [1] |
| TH34 | 7,700 | >50,000 | >50,000 | >50,000 | 4,600 | 1,900 | [2][3] |
| Tubastatin A | 15 | >10,000 | >10,000 | >10,000 | 15 | 855 | [4][5][6][7] |
IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency.
The Role of HDAC10 in Autophagy
HDAC10 plays a crucial role in the late stages of autophagy, specifically in the fusion of autophagosomes with lysosomes to form autolysosomes, where cellular components are degraded and recycled. Inhibition of HDAC10 disrupts this process, leading to an accumulation of immature autophagosomes and lysosomes, ultimately impairing cancer cell survival mechanisms.[4][8][9] One of the proposed mechanisms involves the deacetylation of chaperone proteins like Hsp70 by HDAC10, which is essential for lysosomal stability and function.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HDAC Family Members Intertwined in the Regulation of Autophagy: A Druggable Vulnerability in Aggressive Tumor Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 10 promotes autophagy-mediated cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase Inhibitor-Induced Autophagy in Tumor Cells: Implications for p53 [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. scite.ai [scite.ai]
A Head-to-Head Comparison of Hdac10-IN-1 and Tubastatin A for HDAC10 Selectivity
For researchers, scientists, and drug development professionals, the selective inhibition of histone deacetylase 10 (HDAC10) presents a promising therapeutic avenue, particularly in oncology. This guide provides an objective comparison of two key inhibitors, Hdac10-IN-1 and Tubastatin A, with a focus on their selectivity for HDAC10, supported by experimental data and detailed methodologies.
Tubastatin A, initially developed as a potent and selective inhibitor of HDAC6, has more recently been identified as a highly effective inhibitor of HDAC10.[1] In fact, studies have shown that Tubastatin A is nearly eight times more selective for HDAC10 than for HDAC6.[1] Building on this discovery, this compound was developed as a structural analogue of Tubastatin A, demonstrating enhanced potency and selectivity for HDAC10.[1]
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of this compound and Tubastatin A have been evaluated against a panel of HDAC isoforms. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized in the table below. Lower IC50 values denote greater potency.
| HDAC Isoform | This compound (IC50, nM)* | Tubastatin A (IC50, nM) |
| HDAC10 | ~10.4 | 25 [1] |
| HDAC6 | ~756 | 190 [1] |
| HDAC1 | >30,000 | >30,000[1] |
| HDAC2 | >30,000 | >30,000[1] |
| HDAC3 | >30,000 | >30,000[1] |
| HDAC8 | Not Reported | 855[2] |
*Note: The IC50 values for this compound were calculated based on reported data indicating a 2.4-fold increase in potency for HDAC10 and a 5.4-fold increase in selectivity over HDAC6 compared to Tubastatin A.[1] Data for Tubastatin A against other HDAC isoforms often shows IC50 values in the micromolar range, indicating significantly lower potency compared to HDAC10 and HDAC6.[2][3]
Enhanced Selectivity of this compound
The data clearly illustrates that while both compounds are potent inhibitors of HDAC10, this compound exhibits superior selectivity. This enhanced selectivity is attributed to a subtle but significant structural modification. The dimethylaminomethyl group in this compound is not conformationally constrained within a ring structure like the corresponding amino group in Tubastatin A.[1] This flexibility allows for a more optimal interaction with the active site of HDAC10, leading to a 2.4-fold increase in inhibitory potency against HDAC10 and a 5.4-fold greater selectivity for HDAC10 over HDAC6 when compared to Tubastatin A.[1]
Experimental Protocols
The determination of inhibitor selectivity and potency is crucial for drug development. A common methodology employed is the in vitro biochemical assay using recombinant human HDAC enzymes.
Biochemical Assay for HDAC Inhibitor Selectivity
This assay quantifies the enzymatic activity of individual HDAC isoforms in the presence of varying concentrations of an inhibitor.
-
Enzyme and Substrate Preparation : Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6, HDAC10) are purified. A fluorogenic substrate, such as an acetylated lysine peptide linked to a fluorescent reporter group (e.g., 7-amino-4-methylcoumarin, AMC), is prepared.[2][4]
-
Inhibitor Dilution : The test compounds (this compound and Tubastatin A) are serially diluted to create a range of concentrations.
-
Reaction Incubation : The recombinant HDAC enzyme, the fluorogenic substrate, and the inhibitor are combined in a multi-well plate and incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).[4]
-
Signal Development : A developer solution, often containing a protease like trypsin, is added. If the HDAC enzyme has deacetylated the substrate, the protease can cleave the peptide, releasing the fluorescent reporter.[4]
-
Fluorescence Measurement : The fluorescence intensity of each well is measured using a microplate reader. The intensity of the fluorescence is directly proportional to the HDAC activity.
-
Data Analysis : The fluorescence readings are plotted against the inhibitor concentrations. The IC50 value is then calculated by fitting the data to a dose-response curve. This process is repeated for each HDAC isoform to determine the inhibitor's selectivity profile.
HDAC10 Signaling Pathways
HDAC10 is implicated in several critical cellular processes. Its inhibition can therefore have significant downstream effects. Understanding these pathways is key to elucidating the therapeutic potential of selective HDAC10 inhibitors.
HDAC10 has been shown to play a role in:
-
Autophagy : As a polyamine deacetylase, HDAC10 can influence autophagy, a cellular process for degrading and recycling cellular components. Selective inhibition of HDAC10 can suppress this process, which may enhance the efficacy of cytotoxic cancer therapies.[1]
-
Angiogenesis : HDAC10 can promote angiogenesis (the formation of new blood vessels) by deacetylating the promoter of PTPN22, which in turn increases ERK1/2 phosphorylation.[3]
-
Cell Cycle Regulation : HDAC10 is involved in regulating the G2/M phase transition of the cell cycle through a pathway involving let-7, HMGA2, and Cyclin A2.[5]
Conclusion
Both this compound and Tubastatin A are valuable tools for studying the function of HDAC10. While Tubastatin A is a potent inhibitor of HDAC10, this compound offers a significant improvement in both potency and, crucially, selectivity over HDAC6. For researchers aiming to specifically target HDAC10 with minimal off-target effects on HDAC6, this compound represents the superior choice. The detailed experimental protocols provided here serve as a foundation for the independent verification and further characterization of these and other novel HDAC inhibitors.
References
Validating Hdac10-IN-1: A Comparative Guide to HDAC10 siRNA/shRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the on-target effects of the histone deacetylase 10 (HDAC10) inhibitor, Hdac10-IN-1. While direct comparative studies between this compound and genetic knockdown methods are not yet available in the public domain, this document synthesizes findings from multiple studies utilizing HDAC10 siRNA and shRNA to establish a benchmark for expected biological outcomes. The primary objective is to offer a comparative analysis of pharmacological inhibition versus genetic silencing of HDAC10, supported by experimental data and detailed protocols.
Comparison of Pharmacological vs. Genetic Inhibition of HDAC10
The validation of a small molecule inhibitor's specificity and mechanism of action is crucial. Comparing the phenotypic effects of this compound with those induced by siRNA or shRNA-mediated knockdown of HDAC10 provides a robust method for confirming on-target activity. Both approaches are expected to yield similar biological consequences if this compound is a specific inhibitor.
Key biological processes regulated by HDAC10 that serve as points of comparison include:
-
Cell Proliferation and Growth: HDAC10 has been shown to play a role in the proliferation of various cancer cells. Knockdown of HDAC10 typically leads to a reduction in cell proliferation.[1][2]
-
Cell Cycle Progression: Inhibition of HDAC10 can induce cell cycle arrest, often at the G1 phase.[1]
-
Apoptosis: The suppression of HDAC10 has been demonstrated to induce programmed cell death in cancer cells.[1][2]
-
Autophagy: HDAC10 is involved in the regulation of autophagy, and its inhibition can lead to the accumulation of autolysosomes.[3]
Data Presentation: Quantitative Effects of HDAC10 Knockdown
The following tables summarize the quantitative data from studies employing HDAC10 siRNA or shRNA to assess the impact on cell viability and apoptosis. These values can serve as a reference for the expected magnitude of effect when validating this compound.
Table 1: Effect of HDAC10 Knockdown on Cell Proliferation
| Cell Line | Method | Assay | Result | Reference |
| A549 (Lung Cancer) | shRNA | CCK-8 Assay | Significant decrease in cell growth | [1] |
| H1299 (Lung Cancer) | shRNA | CCK-8 Assay | Significant decrease in cell growth | [1] |
| A498 (Renal Carcinoma) | shRNA | MTT Assay | Significant decrease in cell proliferation | [2] |
| Caki-2 (Renal Carcinoma) | shRNA | MTT Assay | Significant decrease in cell proliferation | [2] |
Table 2: Effect of HDAC10 Knockdown on Apoptosis
| Cell Line | Method | Assay | Result | Reference |
| A549 (Lung Cancer) | shRNA | Flow Cytometry | Significant increase in apoptosis | [1] |
| H1299 (Lung Cancer) | shRNA | Flow Cytometry | Significant increase in apoptosis | [1] |
| A498 (Renal Carcinoma) | shRNA | Flow Cytometry | Significant increase in apoptosis | [2] |
| Caki-2 (Renal Carcinoma) | shRNA | Flow Cytometry | Significant increase in apoptosis | [2] |
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by HDAC10 and a general workflow for validating an HDAC10 inhibitor.
Caption: HDAC10-mediated regulation of the AKT signaling pathway.
Caption: Role of HDAC10 in autophagy regulation.
Caption: Experimental workflow for validating this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols based on common laboratory practices and should be optimized for specific cell lines and experimental conditions.
HDAC10 siRNA/shRNA Transfection
This protocol outlines the transient transfection of siRNA to knockdown HDAC10 expression. For stable knockdown, a lentiviral-based shRNA approach is recommended.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection Reagent Preparation:
-
Dilute HDAC10-specific siRNA or a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine™) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells dropwise.
-
Incubation: Incubate the cells for 24-72 hours post-transfection before proceeding with downstream assays. The optimal time should be determined empirically.
-
Validation: Assess knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western Blot) levels.
Western Blot Analysis
This protocol is for verifying the knockdown of HDAC10 protein and assessing changes in downstream signaling proteins (e.g., p-AKT).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on a polyacrylamide gel by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for HDAC10 (or another target protein) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or perform siRNA/shRNA transfection. Include appropriate vehicle and negative controls.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
By following this guide, researchers can systematically validate the effects of this compound, ensuring that the observed cellular phenotypes are a direct consequence of inhibiting HDAC10 activity. This comparative approach is fundamental for the preclinical development and characterization of novel therapeutic agents.
References
A Head-to-Head Comparison of Hdac10-IN-1 and HDAC6 Inhibitors for Preclinical Research
In the landscape of epigenetic drug discovery, selective inhibition of individual histone deacetylase (HDAC) isoforms is a critical strategy for developing targeted therapeutics with improved efficacy and reduced side effects. Among the 18 known human HDACs, the class IIb enzymes, HDAC6 and HDAC10, have emerged as compelling targets due to their unique cytoplasmic localization and distinct substrate specificities. This guide provides a detailed head-to-head comparison of Hdac10-IN-1, a selective HDAC10 inhibitor, and representative selective HDAC6 inhibitors, offering researchers a comprehensive resource supported by biochemical data and detailed experimental protocols.
Introduction to Class IIb HDACs: HDAC6 and HDAC10
HDAC6 and HDAC10 are unique among the classical zinc-dependent HDACs. Primarily located in the cytoplasm, they play pivotal roles in regulating the acetylation status of non-histone proteins, thereby influencing a diverse array of cellular processes.
HDAC6 is renowned for its role as the primary α-tubulin deacetylase, a function critical for microtubule dynamics, cell migration, and protein trafficking. It also deacetylates other key proteins like the chaperone Hsp90, thereby modulating the stability and function of numerous client proteins involved in cell growth and survival signaling. Consequently, selective HDAC6 inhibitors are being extensively investigated for their therapeutic potential in cancer and neurodegenerative diseases.
HDAC10 , the closest relative to HDAC6, has more recently been characterized as a polyamine deacetylase, with a preference for N8-acetylspermidine. This function links HDAC10 to the regulation of polyamine metabolism, which is crucial for cell growth and proliferation. Furthermore, HDAC10 is implicated in promoting autophagy-mediated cell survival, making it an attractive target for cancer therapy, particularly in overcoming chemotherapy resistance.
Biochemical Potency and Selectivity Profile
The cornerstone of a targeted inhibitor is its selectivity for the intended enzyme over other related isoforms. The following table summarizes the in vitro inhibitory potency (IC50) of this compound and two well-characterized HDAC6 inhibitors, Tubastatin A and Ricolinostat, against a panel of HDAC isoforms.
Table 1: Inhibitor Potency (IC50, nM) Against HDAC Isoforms
| Inhibitor | HDAC10 | HDAC6 | HDAC1 | HDAC2 | HDAC3 | HDAC8 | Selectivity Profile |
| This compound | 58 | 2420 | >10000 | - | - | 920 | Highly selective for HDAC10 over HDAC6 and HDAC8.[1] |
| Tubastatin A | Potent | 15 | >16000 | >16000 | >16000 | 900 | >1000-fold selective for HDAC6 over Class I HDACs; ~57-fold selective over HDAC8. Also inhibits HDAC10.[2][3][4] |
| Ricolinostat (ACY-1215) | - | 5 | 58 | 48 | 51 | 100 | >10-fold selective for HDAC6 over Class I HDACs (HDAC1/2/3).[5][6] |
Cellular Mechanisms and Biological Impact
The distinct substrate specificities of HDAC10 and HDAC6 translate into different downstream biological effects upon their inhibition.
Table 2: Comparison of Cellular Effects and Substrates
| Feature | This compound (HDAC10 Inhibition) | Selective HDAC6 Inhibitors |
| Primary Substrates | Polyamines (e.g., N8-acetylspermidine).[7] | α-tubulin, Hsp90, Cortactin. |
| Key Cellular Process | Modulation of autophagy, regulation of polyamine metabolism.[1][8] | Regulation of microtubule dynamics, protein folding and stability, cell migration, and immune response.[9] |
| Primary Cellular Readout | Accumulation of autolysosomes.[8][10] | Hyperacetylation of α-tubulin. |
| Therapeutic Rationale | Overcoming chemotherapy resistance by suppressing pro-survival autophagy. | Anti-cancer (disrupting cell migration and proliferation), neuroprotection. |
Signaling Pathways
Inhibition of HDAC10 and HDAC6 perturbs distinct signaling networks within the cell, providing a basis for their differential therapeutic applications.
HDAC10 Signaling
HDAC10 activity is critically linked to cellular autophagy, a key survival mechanism for cancer cells under stress. By deacetylating polyamines, HDAC10 promotes the autophagic flux. Inhibition of HDAC10 disrupts this process, leading to an accumulation of autolysosomes and potentially sensitizing cancer cells to cytotoxic agents. This compound has been shown to effectively modulate autophagy in acute myeloid leukemia cells.[1]
HDAC6 Signaling
HDAC6 inhibitors exert their effects primarily by increasing the acetylation of α-tubulin and Hsp90. Hyperacetylation of α-tubulin disrupts microtubule stability, affecting cell motility and mitosis. Inhibition of Hsp90 deacetylation compromises its chaperone function, leading to the misfolding and subsequent degradation of oncogenic client proteins such as those involved in the MAPK/ERK and PI3K/AKT pathways. Ricolinostat (ACY-1215), for instance, has been shown to cause the inactivation of AKT and ERK1/2 in cancer cells.[7]
Experimental Protocols
Objective comparison requires standardized and reproducible experimental procedures. Below are detailed methodologies for key experiments cited in the evaluation of HDAC10 and HDAC6 inhibitors.
In Vitro HDAC Activity/Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the in vitro potency (IC50) of a compound against a specific recombinant HDAC enzyme.
Objective: To quantify the concentration at which an inhibitor reduces the enzymatic activity of a specific HDAC isoform by 50%.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC10, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin with Trichostatin A to stop other HDAC activity)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 355-360 nm, Emission: 460 nm)
Procedure:
-
Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired working concentration in pre-chilled HDAC Assay Buffer.
-
Inhibitor Plating: Prepare a serial dilution of the test inhibitor in DMSO. Typically, an 11-point, 3-fold serial dilution is performed. Add 1 µL of each inhibitor concentration to the wells of the 96-well plate. Include wells with DMSO only for "no inhibitor" (100% activity) and "no enzyme" (background) controls.
-
Enzyme Addition: Add 50 µL of the diluted HDAC enzyme solution to each well, except for the "no enzyme" control wells.
-
Pre-incubation: Gently tap the plate to mix and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 50 µL of the fluorogenic HDAC substrate to all wells.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Stop the enzymatic reaction by adding 50 µL of Developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorescent AMC group. Incubate for an additional 15 minutes at 37°C.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence ("no enzyme" control) from all other readings. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Western Blot for Cellular Target Engagement
This protocol is used to confirm that an inhibitor engages its target in a cellular context by measuring the acetylation status of its known substrates.
Objective: To detect the levels of acetylated-α-tubulin (for HDAC6 inhibitors) or other relevant acetylated proteins in inhibitor-treated cells.
Materials:
-
Cell line of interest (e.g., HeLa, HCT116)
-
Test inhibitor (e.g., Tubastatin A)
-
Cell culture medium and supplements
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-α-tubulin, anti-α-tubulin, anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitor (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-α-tubulin, diluted in blocking buffer) overnight at 4°C with gentle agitation. A loading control antibody (e.g., total α-tubulin or GAPDH) should be used on the same or a parallel blot.[11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. The band intensity can be quantified using densitometry software.
Conclusion
The selective inhibition of HDAC10 and HDAC6 represents two distinct and promising avenues for therapeutic intervention. This compound provides a tool to probe the unique biology of HDAC10, particularly its role in regulating autophagy and polyamine metabolism, offering a strategy to counteract cancer cell survival mechanisms. In contrast, selective HDAC6 inhibitors like Tubastatin A and Ricolinostat target the cytoskeleton and protein quality control pathways, impacting cell motility and the stability of key oncogenic proteins. The choice between these inhibitors will depend on the specific biological question and the cellular pathways being investigated. The data and protocols presented in this guide offer a foundational resource for researchers to objectively compare and effectively utilize these powerful chemical probes in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 3. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of histone deacetylase 10 (HDAC10) inhibitors that modulate autophagy in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
Cross-validation of Hdac10-IN-1 activity in multiple cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Hdac10-IN-1's activity in multiple cancer cell lines, offering a comparative analysis with other histone deacetylase (HDAC) inhibitors. The information is curated to support researchers in evaluating the potential of this compound as a selective tool for cancer research and therapeutic development.
Introduction to this compound
This compound is a potent and highly selective inhibitor of histone deacetylase 10 (HDAC10), a class IIb HDAC. It has been identified as a valuable chemical probe to investigate the biological functions of HDAC10. Notably, HDAC10 possesses a unique substrate specificity, acting as a polyamine deacetylase, which distinguishes it from other HDAC isoforms. The primary mechanism of action of this compound involves the modulation of autophagy, a cellular process critical for cell survival and homeostasis, which is often dysregulated in cancer.
Comparative Activity of this compound and Other HDAC Inhibitors
Direct comparative studies of the anti-proliferative activity of this compound against a broad panel of cancer cell lines alongside other HDAC inhibitors are limited. However, available data on its enzymatic inhibitory activity and its effects in specific cancer cell lines, along with data for other common HDAC inhibitors, are summarized below.
It is crucial to note that the IC50 values for cell viability from different studies should be compared with caution due to variations in experimental conditions, such as cell lines, assay methods, and incubation times.
Table 1: Enzymatic Inhibitory Activity of this compound and Select HDAC Inhibitors
| Inhibitor | Target HDAC(s) | IC50 (nM) | Reference |
| This compound (Compound 13b) | HDAC10 | 58 | [1] |
| HDAC1 | >10,000 | [1] | |
| HDAC6 | >10,000 | [1] | |
| HDAC8 | >10,000 | [1] | |
| Entinostat (MS-275) | HDAC1, 2, 3 | 20.6 (HDAC1), 157 (HDAC2), 138 (HDAC3) | [2] |
| Panobinostat (LBH589) | Pan-HDAC | Varies by isoform | |
| Vorinostat (SAHA) | Pan-HDAC | Varies by isoform | |
| Romidepsin (FK228) | HDAC1, 2 | Varies by isoform |
Table 2: Anti-proliferative Activity (Cell Viability) of this compound and Other HDAC Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cancer Cell Line | Cell Type | IC50 / EC50 (µM) | Reference |
| This compound (Compound 13b) | MV4-11 | Acute Myeloid Leukemia | Not explicitly for viability, induces autophagy | [1] |
| SK-N-BE(2)-C | Neuroblastoma | Not explicitly for viability, induces autophagy | [1] | |
| Entinostat (MS-275) | MV4-11 | Acute Myeloid Leukemia | 0.1387 (EC50) | [2] |
| Panobinostat (LBH589) | HCT116 | Colon Carcinoma | ~0.02 | |
| Vorinostat (SAHA) | HCT116 | Colon Carcinoma | ~2.5 | |
| Romidepsin (FK228) | A549 | Lung Carcinoma | ~0.005 |
Disclaimer: The anti-proliferative IC50 values for Panobinostat, Vorinostat, and Romidepsin are representative values from various public sources and may not be directly comparable to this compound due to different experimental protocols.
Signaling Pathways and Experimental Workflows
HDAC10's Role in Autophagy
HDAC10 is implicated in the regulation of autophagy, a catabolic process involving the degradation of cellular components via lysosomes. Inhibition of HDAC10 by this compound has been shown to modulate this pathway, leading to an accumulation of autophagosomes.
Caption: HDAC10's role in regulating autophagy and the inhibitory effect of this compound.
Experimental Workflow for Assessing HDAC Inhibitor Activity
A typical workflow to evaluate the efficacy of an HDAC inhibitor like this compound in cancer cell lines involves a series of in vitro assays.
Caption: General experimental workflow for comparing HDAC inhibitor activity in cancer cell lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
HDAC inhibitors (this compound and others)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the HDAC inhibitors. Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
In Vitro HDAC Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDACs and the inhibitory potential of compounds.
Materials:
-
Recombinant human HDAC enzymes (including HDAC10)
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC inhibitor (this compound)
-
Developer solution (e.g., containing Trichostatin A and a lysine developer)
-
Black 96-well or 384-well plates
-
Fluorometric microplate reader
Procedure:
-
Reaction Setup: In a black microplate, add the HDAC assay buffer, the diluted recombinant HDAC enzyme, and the HDAC inhibitor at various concentrations.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the inhibitor and determine the IC50 value.
Western Blot Analysis
This technique is used to detect changes in the acetylation status of HDAC substrates, such as histones and α-tubulin, following treatment with HDAC inhibitors.
Materials:
-
Cancer cell lines
-
HDAC inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-α-tubulin, anti-acetyl-histone H3, anti-α-tubulin, anti-histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with HDAC inhibitors for the desired time. Wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total α-tubulin or histone H3) to determine the relative changes in protein acetylation.
Conclusion
This compound is a highly selective and potent inhibitor of HDAC10 that has been shown to modulate autophagy in cancer cells. While comprehensive, direct comparative data on its anti-proliferative activity across a wide range of cancer cell lines is still emerging, its high selectivity makes it an invaluable tool for elucidating the specific roles of HDAC10 in cancer biology. Further studies directly comparing this compound with a broader panel of HDAC inhibitors in multiple cancer cell lines will be crucial to fully understand its therapeutic potential. The experimental protocols provided in this guide offer a standardized framework for researchers to conduct such comparative analyses.
References
Orthogonal Assays for Confirming Hdac10-IN-1 Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of orthogonal assays essential for validating the mechanism of action of Hdac10-IN-1, a potent and selective inhibitor of Histone Deacetylase 10 (HDAC10). By employing a multi-pronged approach that combines biochemical, cellular, and phenotypic assays, researchers can confidently establish on-target engagement and elucidate the functional consequences of HDAC10 inhibition. This document outlines detailed experimental protocols and presents comparative data for this compound alongside other known HDAC10 inhibitors.
Introduction to this compound and Orthogonal Validation
This guide details four key categories of orthogonal assays:
-
Biochemical Assays: To confirm direct enzymatic inhibition.
-
Cellular Target Engagement Assays: To verify that the compound interacts with its intended target in a cellular context.
-
Phenotypic Assays: To observe the functional cellular consequences of target inhibition.
-
Selectivity Profiling: To assess the inhibitor's specificity for HDAC10 over other HDAC isoforms.
Data Presentation: this compound in Comparison
The following tables summarize the quantitative data for this compound and other relevant HDAC10 inhibitors across a range of assays.
Table 1: Biochemical Potency of HDAC10 Inhibitors
| Compound | Target | IC50 (nM) | Assay Substrate |
| This compound | HDAC10 | 58[1][5] | Acetylspermidine-based |
| Quisinostat | HDAC10 | 0.11[6][7] | Not specified |
| Tucidinostat | HDAC10 | 78[6][7] | Not specified |
| UF010 | HDAC10 | 15.3[6] | Not specified |
| Tinostamustine | HDAC10 | 72[6] | Not specified |
Table 2: Cellular Target Engagement of HDAC Inhibitors
| Compound | Target | Assay | Cell Line | IC50/EC50 (µM) |
| This compound | HDAC10 | NanoBRET | HEK293 (predicted) | Data not available |
| TH34 | HDAC10 | NanoBRET | Not specified | 7.7 |
| This compound | HDAC10 | CETSA | Various (predicted) | Data not available |
Table 3: Selectivity Profile of Various HDAC Inhibitors
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) | HDAC10 IC50 (nM) |
| Tucidinostat | 95[7] | 160[7] | 67[7] | >10000[7] | 733[7] | 78[7] |
| UF010 | 0.5[6] | 0.1[6] | 0.06[6] | 9.1[6] | 1.5[6] | 15.3[6] |
| Tinostamustine | 9[6] | 9[6] | 25[6] | 6[6] | 107[6] | 72[6] |
| Quisinostat | 0.11[6][7] | 0.33[6] | >30x selective | 0.64[6] | >30x selective | 0.46[6] |
Mandatory Visualizations
Caption: Workflow for orthogonal validation of this compound mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase 10, a potential epigenetic target for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First Fluorescent Acetylspermidine Deacetylation Assay for HDAC10 Identifies Selective Inhibitors with Cellular Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Ruixibiotech [ruixibiotech.com]
- 6. selleckchem.com [selleckchem.com]
- 7. HDAC (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
A Head-to-Head Comparison of Hdac10-IN-1 and TH34 for Dual HDAC Inhibition Studies
For researchers in oncology, neurodegenerative disease, and other fields where histone deacetylase (HDAC) enzymes are a therapeutic target, the choice of a chemical probe is critical. This guide provides a detailed comparison of two inhibitors, Hdac10-IN-1 and TH34, which both show activity against HDAC10, a class IIb HDAC implicated in various pathologies.
This comparison guide delves into the inhibitory activity, selectivity, and underlying experimental methodologies for this compound and TH34. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate tool for their dual HDAC inhibition studies.
Performance Data: A Quantitative Comparison
The inhibitory potency of this compound and TH34 against various HDAC isoforms has been evaluated using different assay formats. The following table summarizes the available half-maximal inhibitory concentration (IC50) values. It is important to note that the data for this compound was generated using an in vitro enzymatic assay, while the data for TH34 was primarily obtained from a cell-based NanoBRET assay. This difference in methodology should be considered when directly comparing absolute IC50 values.
| Inhibitor | Target HDACs | IC50 (µM) | Assay Type |
| This compound | HDAC10 | 0.058[1] | In vitro enzymatic assay |
| HDAC1 | >10 | In vitro enzymatic assay | |
| HDAC6 | >10 | In vitro enzymatic assay | |
| HDAC8 | >10 | In vitro enzymatic assay | |
| TH34 | HDAC6 | 4.6 | NanoBRET assay |
| HDAC8 | 1.9 | NanoBRET assay | |
| HDAC10 | 7.7 | NanoBRET assay | |
| HDAC2 | >50 | NanoBRET assay |
Key Observations:
-
This compound demonstrates high potency and selectivity for HDAC10, with an IC50 value in the nanomolar range. Its activity against other tested HDACs (HDAC1, HDAC6, and HDAC8) is significantly lower, indicating a very specific inhibitory profile.[1]
-
TH34 acts as a dual inhibitor, targeting HDAC6, HDAC8, and HDAC10 with micromolar potency.[2] It shows selectivity over HDAC2.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of the typical experimental protocols used to assess the activity of HDAC inhibitors like this compound and TH34.
In Vitro Fluorometric HDAC Activity Assay (for this compound)
This biochemical assay measures the ability of an inhibitor to block the enzymatic activity of a purified HDAC enzyme.
Principle: A fluorogenic substrate, which becomes fluorescent upon deacetylation by an HDAC enzyme, is used. The inhibitor's potency is determined by its ability to reduce the fluorescent signal.
General Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the purified recombinant HDAC10 enzyme and the fluorogenic substrate in assay buffer.
-
-
Assay Plate Setup:
-
Add the assay buffer to the wells of a microplate.
-
Add serial dilutions of this compound to the wells.
-
Include positive controls (enzyme and substrate, no inhibitor) and negative controls (substrate only, no enzyme).
-
-
Enzyme Reaction:
-
Add the diluted HDAC10 enzyme to the wells and incubate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Signal Detection:
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a developer solution.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
NanoBRET™ Target Engagement Intracellular HDAC Assay (for TH34)
This cell-based assay measures the binding of an inhibitor to its target HDAC protein within intact cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged HDAC protein (donor) and a fluorescently labeled tracer that binds to the HDAC active site (acceptor). An inhibitor competes with the tracer for binding, leading to a decrease in the BRET signal.
General Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293T) with a vector expressing the desired HDAC-NanoLuc® fusion protein (e.g., HDAC6-Nluc, HDAC8-Nluc, HDAC10-Nluc).
-
Seed the transfected cells into a white-bottom 96-well plate and incubate for 24 hours.
-
-
Assay Execution:
-
Prepare serial dilutions of TH34.
-
Add the NanoBRET™ tracer and the test compound (TH34) to the cells.
-
Add the NanoGlo® substrate to initiate the luminescent reaction.
-
-
Signal Detection:
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the inhibitor concentration and fit the data to a competitive binding curve to determine the IC50 value.
-
Visualizing the Methodologies
To further clarify the experimental workflows, the following diagrams were generated using the DOT language.
References
Assessing the Reproducibility of Published Data on HDAC10 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published data for potent and selective Histone Deacetylase 10 (HDAC10) inhibitors, with a focus on assessing the reproducibility of their biological activities. We present a side-by-side comparison of key performance metrics, detailed experimental protocols for the cited assays, and visual representations of experimental workflows and relevant signaling pathways to aid in the critical evaluation and potential replication of these findings.
Comparative Analysis of HDAC10 Inhibitor Potency and Selectivity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of the piperidine-4-acrylhydroxamate compounds 10c and 13b , which are potent and selective HDAC10 inhibitors, alongside the comparator compounds Tubastatin A and TH34 . This data is crucial for evaluating the selectivity profile and potential for off-target effects.
| Compound | HDAC10 IC50 | HDAC1 IC50 | HDAC6 IC50 | HDAC8 IC50 | Reference |
| 10c | 20 nM | >30,000 nM | 1,100 nM | >30,000 nM | [1] |
| 13b | 30 nM | >30,000 nM | 1,500 nM | >30,000 nM | [1] |
| Tubastatin A | 15 nM | 16,400 nM | 15 nM | 854 nM | [2][3] |
| TH34 | 7,700 nM | >50,000 nM | 4,600 nM | 1,900 nM | [4][5] |
Experimental Protocols
To ensure the reproducibility of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro HDAC Activity Assay (Hydroxamate-based)
This protocol outlines a common method for determining the enzymatic activity of HDAC isoforms in the presence of an inhibitor.
-
Enzyme and Substrate Preparation:
-
Recombinant human HDAC enzymes are diluted to the desired concentration in assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 0.001% Tween-20, 0.05% BSA).
-
A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is prepared in assay buffer.
-
-
Inhibitor Preparation:
-
The test compounds (e.g., 10c, 13b, Tubastatin A, TH34) are serially diluted in DMSO and then further diluted in assay buffer to the final desired concentrations.
-
-
Assay Procedure:
-
The diluted HDAC enzyme is pre-incubated with the serially diluted inhibitor in a 384-well plate for 15-30 minutes at 37°C.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The reaction is allowed to proceed for a specified time (e.g., 60-120 minutes) at 37°C.
-
The reaction is stopped by the addition of a developer solution containing a pan-HDAC inhibitor (e.g., Trichostatin A or SAHA) and trypsin. Trypsin cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.
-
-
Data Analysis:
-
The fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC).
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Autophagy Assay
This protocol describes a method to assess the induction of autophagy in cells treated with HDAC10 inhibitors, a known cellular effect of these compounds.
-
Cell Culture and Treatment:
-
Cells (e.g., neuroblastoma or acute myeloid leukemia cell lines) are seeded in appropriate culture vessels and allowed to adhere overnight.
-
Cells are treated with various concentrations of the HDAC10 inhibitors or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
In some experiments, a lysosomal inhibitor such as Bafilomycin A1 or chloroquine is added during the last few hours of treatment to assess autophagic flux.
-
-
Flow Cytometry for Autolysosome Formation:
-
Cells are harvested and stained with a fluorescent probe that accumulates in acidic compartments, such as LysoTracker Red DND-99 or Cyto-ID Green.
-
The fluorescence intensity of the stained cells is analyzed by flow cytometry. An increase in fluorescence indicates an accumulation of acidic autolysosomes, a marker of autophagy induction.
-
-
Western Blot for LC3 Conversion:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody against LC3.
-
The conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II) is indicative of autophagy induction. An increase in the LC3-II/LC3-I ratio or the absolute amount of LC3-II (especially in the presence of a lysosomal inhibitor) signifies enhanced autophagic flux.
-
Western Blot for α-Tubulin Acetylation
This protocol details the procedure to measure the acetylation of α-tubulin, a downstream target of HDAC6, to assess the selectivity of HDAC10 inhibitors.
-
Cell Lysis and Protein Quantification:
-
Cells are treated with the inhibitors as described above.
-
Cells are lysed in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (e.g., 20-30 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
The membrane is incubated overnight at 4°C with a primary antibody specific for acetylated α-tubulin.
-
A primary antibody against total α-tubulin or a housekeeping protein like GAPDH or β-actin is used as a loading control on the same or a parallel blot.
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
The band intensities are quantified using image analysis software. The level of acetylated α-tubulin is normalized to the loading control to compare the effects of different treatments.
-
Visualizing Experimental and Biological Processes
To further clarify the methodologies and the biological context, the following diagrams have been generated.
References
Comparative Efficacy of Hdac10-IN-1 in Diverse Tumor Subtypes: A Comprehensive Guide
For Immediate Release
This publication provides a detailed comparative analysis of the selective Histone Deacetylase 10 (HDAC10) inhibitor, Hdac10-IN-1, across various tumor subtypes. Designed for researchers, scientists, and drug development professionals, this guide synthesizes experimental data on the inhibitor's efficacy, outlines detailed experimental protocols, and visualizes key cellular pathways and workflows.
Executive Summary
This compound, a potent and highly selective piperidine-4-acrylhydroxamate-based inhibitor of HDAC10, has demonstrated differential efficacy and mechanisms of action across various cancer cell lines. This guide focuses on its effects in Acute Myeloid Leukemia (AML), Neuroblastoma, and Colorectal Cancer, providing a comparative overview of its therapeutic potential. While this compound shows promising activity in modulating autophagy in AML and neuroblastoma, its direct apoptotic effects appear to be cell-type dependent.
Comparative Efficacy of this compound
The anti-cancer effects of this compound vary significantly among different tumor subtypes. In Acute Myeloid Leukemia (AML) cells, particularly the FLT3-ITD positive MV4-11 cell line, this compound has been shown to be a potent modulator of autophagy. However, it does not significantly induce apoptosis in these cells at concentrations that effectively inhibit HDAC10. In contrast, HDAC inhibition in colorectal cancer cell lines has been associated with the induction of apoptosis and cell cycle arrest. For neuroblastoma, HDAC10 inhibition leads to an expansion and acidification of the lysosomal compartment, indicative of autophagy modulation.
| Tumor Subtype | Cell Line | Efficacy Metric | This compound (Compound 13b) | Alternative/Comparative Therapies |
| Acute Myeloid Leukemia (AML) | MV4-11 | Apoptosis Induction (24h) | No significant apoptosis at 2-15 µM[1] | Bortezomib: Induces apoptosis in AML cells[2]. In combination with decitabine, it achieved a 22% remission rate in relapsed/refractory AML[3]. |
| MV4-11 | Autophagy Modulation | Induces accumulation of autophagic vesicles[1] | Pan-HDAC Inhibitors (e.g., Vorinostat): Can suppress autophagy in AML cells by targeting key autophagic proteins like ATG7. | |
| Neuroblastoma | SK-N-BE(2)-C | Lysosomal Expansion | Induces expansion and acidification of the lysosomal compartment[1] | Pan-HDAC Inhibitors (e.g., Vorinostat): Induces apoptotic cell death and has radiosensitizing effects in neuroblastoma cells[4][5]. |
| Colorectal Cancer | HCT-116 | Apoptosis Induction | Data not available for this compound. Other HDAC inhibitors induce apoptosis. | Cetuximab: Improves overall survival in patients with wild-type KRAS metastatic colorectal cancer[6]. |
| HCT-116 | Cell Viability | Data not available for this compound. Other HDAC inhibitors show GI50 in the micromolar range. | Other HDAC Inhibitors (e.g., compound 2): GI50 of 0.495 µM in HCT-116 cells[7]. |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of this compound and the methodologies used to assess its efficacy, the following diagrams illustrate key signaling pathways and experimental workflows.
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is used to assess the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well in 100 µL of culture medium.
-
Treatment: Add various concentrations of this compound to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[1][7][8][9]
Apoptosis Detection: Annexin V Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
-
Cell Preparation: Harvest cells after treatment with this compound. Wash the cells once with cold PBS and then once with 1X Binding Buffer.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1-5 x 10⁶ cells/mL.
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubation: Incubate the mixture for 10-15 minutes at room temperature in the dark.
-
Washing: Add 2 mL of 1X Binding Buffer and centrifuge at 400-600 x g for 5 minutes. Discard the supernatant.
-
Final Resuspension: Resuspend the cell pellet in 200 µL of 1X Binding Buffer. For differentiating apoptotic from necrotic cells, propidium iodide (PI) can be added just before analysis.
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis.[10][11][12][13][14]
Autophagy Assessment: LysoTracker Staining
This method uses a fluorescent dye that accumulates in acidic vesicular organelles, such as lysosomes and autolysosomes, to monitor autophagy.
-
Cell Culture and Treatment: Culture cells on coverslips or in imaging dishes and treat with this compound for the desired time.
-
LysoTracker Staining: Add LysoTracker dye (e.g., LysoTracker Red DND-99) to the culture medium at a final concentration of 50-100 nM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C.
-
Washing: Wash the cells with fresh, pre-warmed culture medium to remove excess dye.
-
Imaging: Immediately visualize the stained cells using fluorescence microscopy. An increase in the number and intensity of fluorescent puncta indicates an accumulation of acidic vesicles, which can be a marker of increased autophagic flux or a blockage in lysosomal degradation.[15][16][17][18][19]
Conclusion
This compound demonstrates a distinct and tumor subtype-dependent mechanism of action. Its ability to modulate autophagy in AML and neuroblastoma cells, without directly inducing apoptosis in the former, suggests a complex role in regulating cell fate. In contrast, the established pro-apoptotic effects of HDAC inhibitors in colorectal cancer highlight the need for further investigation into the specific role of HDAC10 in this malignancy. The provided data and protocols offer a valuable resource for researchers to further explore the therapeutic potential of selective HDAC10 inhibition in various cancer contexts.
References
- 1. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rapid In Vivo Validation of HDAC Inhibitor-Based Treatments in Neuroblastoma Zebrafish Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC Inhibitors Exert Anti-Myeloma Effects through Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of class I and II vs class III histone deacetylase inhibitors in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aggresome induction by proteasome inhibitor bortezomib and α-tubulin hyperacetylation by tubulin deacetylase (TDAC) inhibitor LBH589 are synergistic in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Peptide Boronate Derivatives as Histone Deacetylase and Proteasome Dual Inhibitors for Overcoming Bortezomib Resistance of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HDAC inhibition overcomes acute resistance to MEK inhibition in BRAF mutant colorectal cancer by down-regulation of c-FLIPL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prognostic role of histone deacetylase 10 in colorectal cancer: Strengths and gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HDACs and HDAC inhibitors in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel HDAC1/2 inhibitor suppresses colorectal cancer through apoptosis induction and cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative Visualization of Autophagy Induction by mTOR Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 17. Induction of colon and cervical cancer cell death by cinnamic acid derivatives is mediated through the inhibition of Histone Deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical perturbations impacting histone acetylation govern colorectal cancer differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural basis for the selectivity of Hdac10-IN-1
A comprehensive guide to the structural basis of selectivity for HDAC10 inhibitors, comparing lead compounds and outlining key experimental methodologies.
Comparison of HDAC10 Inhibitor Selectivity
The development of selective Histone Deacetylase 10 (HDAC10) inhibitors is a key area of research, particularly for their potential therapeutic applications in cancer and other diseases. This guide provides a comparative analysis of several classes of HDAC10 inhibitors, with a focus on the structural features that determine their selectivity over other HDAC isoforms.
Quantitative Performance Analysis
The inhibitory activity of different compounds against HDAC isoforms is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for prominent HDAC10 inhibitors against a panel of HDACs, providing a clear comparison of their potency and selectivity. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (nM) of Highly Selective HDAC10 Inhibitors
| Inhibitor Class | Compound | HDAC10 | HDAC1 | HDAC6 | HDAC8 | Selectivity (HDAC6/HDAC10) |
| Piperidine-4-acrylhydroxamates | 10a | 11 ± 1 | >10000 | 4350 | 253 | ~395-fold |
| 10c | 25 ± 2 | >10000 | 2340 | 360 | ~94-fold | |
| 13b | 21 ± 3 | >10000 | 1850 | 420 | ~88-fold | |
| Aza-SAHA Derivatives | DKFZ-748 | ~10 (cellular IC50) | >5000 | >5000 | - | >500-fold |
Data for piperidine-4-acrylhydroxamates from in vitro enzymatic assays.[1] Data for DKFZ-748 from cellular target engagement assays.[2]
Table 2: IC50 Values (µM) of Other Notable HDAC Inhibitors with HDAC10 Activity
| Inhibitor | HDAC10 | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 |
| Tubastatin A | 0.028 | 2.5 | 1.8 | 0.8 | 0.015 | 0.86 |
| TH34 | 7.7 | >50 | >50 | >50 | 4.6 | 1.9 |
Data for Tubastatin A and TH34 from various biochemical and cellular assays.[3][4][5]
Structural Basis of Selectivity
The selectivity of inhibitors for HDAC10 is largely attributed to specific interactions with the unique features of its active site. Unlike other HDACs, HDAC10 possesses a glutamate "gatekeeper" residue (E274) at the rim of its active site.[6] This residue plays a crucial role in substrate recognition and provides a key interaction point for selective inhibitors.
-
Piperidine-4-acrylhydroxamates : These compounds feature a basic piperidine moiety that forms a salt bridge with the acidic gatekeeper residue E274 of HDAC10.[1] This specific electrostatic interaction is a primary determinant of their high selectivity over other HDACs, including the closely related HDAC6, which lacks this glutamate residue.[1][6]
-
Aza-SAHA Derivatives : The selectivity of aza-SAHA derivatives like DKFZ-748 arises from the introduction of a nitrogen atom into the linker region of a non-selective inhibitor scaffold (SAHA).[7][8] This modification allows for favorable interactions within the HDAC10 active site, likely involving the unique gatekeeper residue, leading to a dramatic increase in selectivity.[2][7][8][9]
-
Tubastatin A Analogues : While Tubastatin A itself is a potent HDAC6 inhibitor, it also shows significant activity against HDAC10.[4][10] Bicyclic analogues of Tubastatin A have been developed to enhance HDAC10 selectivity by modifying the cap group to better exploit the differences in the active site topology between HDAC6 and HDAC10, including interactions with the E274 gatekeeper.[6]
Experimental Protocols
The following are generalized protocols for key experiments used to determine the potency and selectivity of HDAC10 inhibitors.
In Vitro HDAC Enzymatic Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified recombinant HDAC enzyme.
-
Reagents and Materials :
-
Recombinant human HDAC enzymes (HDAC1, HDAC6, HDAC8, HDAC10, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test inhibitors dissolved in DMSO
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
Stop solution (e.g., Trichostatin A, a pan-HDAC inhibitor)
-
96-well or 384-well microplates (black, for fluorescence assays)
-
Fluorescence microplate reader
-
-
Procedure :
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In the wells of the microplate, add the assay buffer, the diluted inhibitor, and the recombinant HDAC enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Add the developer solution to cleave the deacetylated substrate, releasing the fluorophore.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).[11]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Target Engagement Assay (e.g., NanoBRET™)
This assay measures the binding of an inhibitor to its target protein within intact cells.[12]
-
Reagents and Materials :
-
Cells engineered to express an HDAC10-NanoLuc® fusion protein.
-
NanoBRET™ tracer that binds to HDAC10.
-
Nano-Glo® substrate.
-
Test inhibitors dissolved in DMSO.
-
Opti-MEM® I Reduced Serum Medium.
-
White, non-binding surface 96-well or 384-well plates.
-
-
Procedure :
-
Seed the engineered cells into the wells of the microplate and incubate to allow for cell attachment.
-
Treat the cells with varying concentrations of the test inhibitor.
-
Add the NanoBRET™ tracer to the wells at a fixed concentration.
-
Add the Nano-Glo® substrate to initiate the luminescence reaction.
-
Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer capable of detecting two distinct wavelengths (donor and acceptor).
-
The binding of the test inhibitor to the HDAC10-NanoLuc® fusion protein will displace the tracer, leading to a decrease in the BRET signal.
-
Calculate the intracellular IC50 values by plotting the BRET ratio against the inhibitor concentration.
-
Visualizations
Signaling Pathways Involving HDAC10
HDAC10 has been implicated in several cellular signaling pathways that are relevant to cancer progression. Understanding these pathways provides context for the therapeutic potential of selective HDAC10 inhibition.
Caption: Key signaling pathways regulated by HDAC10.
Experimental Workflow for Inhibitor Selectivity Profiling
The process of identifying and characterizing selective HDAC10 inhibitors involves a series of experimental steps.
References
- 1. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HDAC6/8/10 inhibitor TH34 induces DNA damage-mediated cell death in human high-grade neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis for the Selective Inhibition of HDAC10, the Cytosolic Polyamine Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]
Safety Operating Guide
Proper Disposal of Hdac10-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Hdac10-IN-1, a potent and selective histone deacetylase 10 (HDAC10) inhibitor.
Key Compound Information
A summary of the available quantitative data for this compound is presented below. This information is crucial for understanding the compound's properties for safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₃N₃O₂ | MedChemExpress[1] |
| Molecular Weight | 313.39 g/mol | MedChemExpress[1] |
| IC₅₀ (HDAC10) | 58 ± 10 nM | MedChemExpress[1] |
| IC₅₀ (hHDAC8) | 920 ± 170 nM | MedChemExpress[1] |
| IC₅₀ (hHDAC6) | 2420 ± 530 nM | MedChemExpress[1] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | MedChemExpress[1] |
| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month | MedChemExpress[2] |
Experimental Protocols: Disposal Procedures
The following step-by-step procedures are based on general guidelines for the disposal of chemical inhibitors and laboratory waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate PPE is worn, including:
-
Chemical safety goggles
-
Compatible chemical-resistant gloves
-
Laboratory coat
Step 2: Waste Segregation
Proper segregation of chemical waste is critical to prevent accidental reactions.
-
Solid Waste: Unused or expired this compound powder should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible chemical wastes.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and absorbent paper, should be disposed of as hazardous waste in a designated container.
Step 3: Handling Spills
In the event of a spill, follow these procedures:
-
Evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[3][4]
-
Carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste.
-
Clean the spill area thoroughly.
Step 4: Disposal
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including the name "this compound" and any solvents used.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste. Always follow their specific procedures.
-
Regulatory Compliance: It is the responsibility of the waste generator to ensure that the disposal method complies with all applicable federal, state, and local regulations.[3][5]
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for Hdac10-IN-1
This guide provides essential safety and logistical information for the handling and disposal of Hdac10-IN-1, a potent and highly selective HDAC10 inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The toxicological properties of this compound have not been thoroughly investigated, and therefore, it should be handled with caution.[1]
Minimum PPE Requirements:
-
Body Protection: A laboratory coat must be worn to protect skin and personal clothing from potential splashes and contamination.[2][3][4] For procedures with a higher risk of splashes, consider a chemically resistant apron over the lab coat.
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect the eyes from splashes.[1][2][5] In situations where there is a significant splash hazard, a face shield should be worn in addition to safety goggles.[2][4][5]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required.[2][5][6] It is crucial to inspect gloves for any signs of damage before use and to change them frequently, especially if contamination is suspected.[6][7] For prolonged or high-risk procedures, wearing two pairs of nitrile gloves (double-gloving) is recommended.[5]
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects.[2][8]
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and to prevent accidental exposure.
Receiving and Storage:
Upon receiving this compound, immediately transfer it to the appropriate storage facility. The recommended storage conditions are summarized in the table below.
| Storage Condition | Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Data sourced from MedchemExpress product information.[9]
Preparation of Stock Solutions:
-
All work with solid this compound and the preparation of stock solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Use appropriate solvents as recommended by the supplier.
-
Once prepared, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[9]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local environmental regulations.
-
Solid Waste: This includes contaminated gloves, bench paper, and any weighing papers. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour any solutions down the drain.
-
Sharps: Any needles or other sharps used for transferring solutions of this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately:
-
Skin Contact: Promptly wash the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1] Seek medical attention if irritation or other symptoms develop.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected individual to an area with fresh air.[1] If breathing is difficult, seek immediate medical attention.
-
Spill: In case of a small spill, absorb the material with an inert absorbent material such as vermiculite or sand.[1] Place the absorbed material into a sealed container for hazardous waste disposal. Ensure proper PPE is worn during cleanup. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Visualized Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. immunechem.com [immunechem.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. ehs.okstate.edu [ehs.okstate.edu]
- 9. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
